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  • Product: (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride
  • CAS: 1864057-78-2

Core Science & Biosynthesis

Foundational

Structural properties and stability of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

An In-depth Technical Guide to the Structural Properties and Stability of (4-Bromophenyl)(piperidin-3-yl)methanone Hydrochloride Authored by: A Senior Application Scientist Introduction (4-Bromophenyl)(piperidin-3-yl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Properties and Stability of (4-Bromophenyl)(piperidin-3-yl)methanone Hydrochloride

Authored by: A Senior Application Scientist

Introduction

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is a synthetic compound featuring a brominated phenyl ring linked to a piperidine moiety via a ketone group. As a hydrochloride salt, it is designed for enhanced solubility and stability, making it a relevant candidate for investigation in pharmaceutical development. The piperidine ring is a prevalent scaffold in numerous clinically significant molecules, and understanding the physicochemical properties of its derivatives is paramount.[1] This guide provides a comprehensive framework for the structural and stability characterization of this specific molecule, offering both theoretical grounding and practical, field-tested protocols. A thorough understanding of these attributes is a critical prerequisite for advancing any compound through the drug development pipeline, ensuring its quality, safety, and efficacy.[2]

The stability of a pharmaceutical molecule is a crucial factor affecting its safety and effectiveness.[3] Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate rigorous stability testing to understand how a drug substance's quality changes over time under various environmental influences.[3] This knowledge is essential for determining appropriate formulation strategies, packaging, storage conditions, and shelf-life.[3]

Part 1: Structural and Physicochemical Characterization

A complete understanding of the compound's solid-state properties is the foundation of its development. These characteristics influence everything from bioavailability to manufacturability.

Molecular and Crystal Structure

The molecular structure consists of a 4-bromophenyl ketone attached to the 3-position of a piperidine ring. The hydrochloride salt is formed by the protonation of the piperidine nitrogen, the most basic site in the molecule. This salt formation is a common strategy to improve aqueous solubility and handling properties of amine-containing compounds.[4]

The three-dimensional arrangement of molecules in the solid state, or crystal lattice, dictates many of its bulk properties. It is not uncommon for molecules to exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph can have different physical properties, including stability and solubility. Therefore, identifying and controlling the crystalline form is a critical step.

Protocol 1: X-Ray Powder Diffraction (XRPD) for Solid-State Form Screening

XRPD is a primary technique for assessing the crystallinity of a sample and identifying its polymorphic form.

Causality: The diffraction pattern is unique to a specific crystal lattice. Amorphous materials will lack the sharp peaks characteristic of a crystalline substance, instead showing a broad halo. Different polymorphs will produce distinct diffraction patterns.

Methodology:

  • Sample Preparation: Gently grind a small amount (approx. 10-20 mg) of the (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride powder to ensure a random orientation of crystals.

  • Instrument Setup: Use a modern powder diffractometer equipped with a Cu Kα radiation source.

  • Data Acquisition: Scan the sample over a 2θ range of approximately 2° to 40°. The scan rate should be optimized to obtain a good signal-to-noise ratio.

  • Data Analysis: Analyze the resulting diffractogram for the presence of sharp peaks, confirming crystallinity. The peak positions (2θ values) and their relative intensities serve as a fingerprint for the crystalline form.[5]

Thermal Properties

Thermal analysis techniques are indispensable for determining the compound's behavior as a function of temperature.

Protocol 2: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing thermal transitions like melting and crystallization.[6] TGA measures the change in mass of a sample as a function of temperature, which is crucial for identifying dehydration, desolvation, or decomposition events.[6][7]

Causality: DSC can distinguish between anhydrous forms, hydrates, and solvates, which will exhibit different melting points and thermal events. TGA provides quantitative information on the loss of volatiles (like water or solvents) and the onset of thermal decomposition.[8]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate TGA pan (e.g., platinum or alumina) and a non-hermetic DSC pan (e.g., aluminum).

  • Instrument Setup:

    • TGA: Heat the sample under a controlled nitrogen atmosphere (to prevent oxidation) from ambient temperature to a temperature beyond its expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10 °C/min).

    • DSC: Heat the sample under a nitrogen atmosphere from ambient temperature to a point past its melting temperature at a rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Examine the thermogram for mass loss steps. Quantify the percentage of mass lost at each step and identify the onset temperature of decomposition.

    • DSC Curve: Identify endothermic peaks (melting, desolvation) and exothermic peaks (crystallization, decomposition). The onset temperature of the melting peak is typically reported as the melting point.[8]

Thermal PropertyTypical Expected ResultSignificance
Melting Point (DSC) A sharp endothermic peak, e.g., in the range of 180-220°C.An indicator of purity and identity of the crystalline form.
Decomposition (TGA) Onset of significant mass loss at a temperature above the melting point.Defines the upper limit of thermal stability for handling and storage.
Water/Solvent Loss (TGA) Mass loss at temperatures below ~120°C may indicate the presence of water or solvent.[8]Identifies the material as a hydrate or solvate, which has stability implications.
Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[9] This property is critical because moisture uptake can lead to physical changes (e.g., deliquescence, crystal form change) or chemical degradation.[10][11]

Protocol 3: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures how quickly and how much vapor is sorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass.[10]

Causality: The interaction of water molecules with the crystal surface and bulk material is dependent on the compound's chemical structure and the crystal packing. DVS provides a precise, quantitative measure of this interaction across a wide range of relative humidity (RH).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (approx. 5-15 mg) in the DVS instrument.[9]

  • Instrument Program:

    • Dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

    • Execute a sorption/desorption cycle. Increase the RH in steps (e.g., 10% increments from 0% to 90% RH) for the sorption phase, followed by a decrease in the same steps back to 0% RH for the desorption phase.

    • The instrument holds the sample at each RH step until mass equilibrium is reached.

  • Data Analysis:

    • Plot the change in mass (%) versus the target RH to generate a sorption-desorption isotherm.

    • The total mass gained at the highest RH (e.g., 80% or 90%) is used to classify the material's hygroscopicity according to established standards (e.g., European Pharmacopoeia).

Hygroscopicity ClassMass Increase (at 25°C / 80% RH)Implications for Handling and Storage
Non-hygroscopic < 0.2%No special precautions required.
Slightly hygroscopic ≥ 0.2% and < 2%Can be handled in an open environment, but requires well-closed containers for storage.
Hygroscopic ≥ 2% and < 15%Requires handling in a controlled low-humidity environment.[9]
Very hygroscopic ≥ 15%Requires stringent controls on humidity during handling and storage.

Part 2: Stability Assessment and Forced Degradation

Stability testing is performed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][12] This information is fundamental for developing and validating stability-indicating analytical methods.

Overall Characterization Workflow

cluster_0 Part 1: Physicochemical Characterization cluster_1 Part 2: Stability Assessment API_Sample (4-Bromophenyl)(piperidin-3-yl)methanone HCl XRPD X-Ray Powder Diffraction API_Sample->XRPD Thermal Thermal Analysis (DSC/TGA) API_Sample->Thermal Hygro Hygroscopicity (DVS) API_Sample->Hygro Crystallinity Crystallinity & Polymorph ID XRPD->Crystallinity Thermal_Props Melting Point & Decomposition Thermal->Thermal_Props Hygro_Class Hygroscopicity Classification Hygro->Hygro_Class Forced_Deg Forced Degradation Studies Crystallinity->Forced_Deg Informs Study Design Thermal_Props->Forced_Deg Sets Temp Limits Hygro_Class->Forced_Deg Informs Humidity Conditions SIAM_Dev Stability-Indicating Method Dev (HPLC) Forced_Deg->SIAM_Dev Stability_Profile Comprehensive Stability Profile SIAM_Dev->Stability_Profile

Caption: Workflow for comprehensive characterization.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common technique for this purpose.[13]

Protocol 4: RP-HPLC Method Development

Causality: The goal is to find chromatographic conditions that provide adequate separation (resolution) between the parent compound and all potential degradation products generated during stress testing.

Methodology:

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Scouting:

    • Prepare a solution of the unstressed API.

    • Screen different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate buffer at a relevant pH) and an organic solvent (e.g., acetonitrile or methanol).

    • Run a gradient elution to determine the approximate retention time of the API.

  • Wavelength Selection: Use a PDA detector to acquire the UV spectrum of the API peak. Select a wavelength for detection that provides a good response for the API (e.g., the λmax). A wavelength of 230 nm is a reasonable starting point for a compound with a bromophenyl group.[14]

  • Method Optimization:

    • Prepare a mixture of the stressed samples (a "cocktail" of degradation products).

    • Inject the mixture and adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve a resolution of >1.5 between the API and all degradation peaks.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and intrinsic stability of the molecule.[]

Protocol 5: Execution of Forced Degradation Studies

Causality: By exposing the API to extreme conditions, we accelerate degradation processes that might occur over a long storage period. This helps to identify likely degradants and demonstrate the specificity of the analytical method.[16]

General Procedure:

  • Prepare solutions of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride (e.g., at 1 mg/mL) in appropriate solvents.

  • Expose the solutions and solid API to the stress conditions outlined below.

  • At appropriate time points, withdraw samples, neutralize if necessary, dilute to a target concentration, and analyze using the developed stability-indicating HPLC method.

  • The goal is to achieve 5-20% degradation of the API. Adjust stress duration or reagent concentration as needed.

Stress Conditions:

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl, heated at 60-80°C.

    • Rationale: The ketone linkage may be susceptible to hydrolysis under acidic conditions, although it is generally stable. The primary site of interest is the overall molecule's stability in an acidic environment.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH, at room temperature or slightly heated (e.g., 40°C).

    • Rationale: Amide or ester functionalities, if present as impurities or in related structures, are highly susceptible to base-catalyzed hydrolysis. The piperidine ring itself is stable.

  • Oxidative Degradation:

    • Condition: 3-30% Hydrogen Peroxide (H₂O₂), at room temperature.

    • Rationale: The piperidine nitrogen and the tertiary carbon adjacent to the carbonyl group could be susceptible to oxidation.[16]

  • Thermal Degradation:

    • Condition: Store solid API in an oven at a temperature above that used for accelerated stability testing (e.g., 70-80°C).[17]

    • Rationale: To assess the intrinsic thermal stability of the solid form.

  • Photolytic Degradation:

    • Condition: Expose solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[12]

    • Rationale: The aromatic bromophenyl ring is a chromophore that can absorb UV light, potentially leading to photodegradation.

Forced Degradation Workflow

cluster_stress Stress Conditions (ICH Q1A/Q1B) API API Sample (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid) (e.g., 80°C) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradation Products Establish Degradation Pathways Validate Analytical Method Analysis->Results Evaluate Chromatograms

Caption: Workflow for forced degradation studies.

Conclusion

The characterization of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride requires a systematic, multi-faceted approach. By integrating techniques such as XRPD, DSC, TGA, and DVS, a comprehensive profile of its solid-state properties can be established. This foundational knowledge is critical for designing meaningful stability studies.

Forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress are indispensable for uncovering potential degradation pathways and are a prerequisite for developing a robust, stability-indicating HPLC method.[3] The successful execution of the protocols detailed in this guide will furnish the necessary data to ensure the quality, stability, and safety of the molecule, thereby supporting its journey through the pharmaceutical development lifecycle. This structured, data-driven approach not only satisfies regulatory expectations but also builds a deep, scientific understanding of the molecule, which is the cornerstone of modern drug development.[2]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved March 24, 2026, from [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved March 24, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 24, 2026, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2021). IJSDR. Retrieved March 24, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved March 24, 2026, from [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved March 24, 2026, from [Link]

  • API Hygroscopicity. (2025, September 10). Pharma Innovation. Retrieved March 24, 2026, from [Link]

  • Hygroscopicity Evaluation. (n.d.). Technology Networks. Retrieved March 24, 2026, from [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023, May 8). Labinsights. Retrieved March 24, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). Journal of the Chemical Society of Pakistan. Retrieved March 24, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. (2021). Acta Crystallographica Section E. Retrieved March 24, 2026, from [Link]

  • Stability indicating study by using different analytical techniques. (2019). IJSDR. Retrieved March 24, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). (2021, February 15). IUCr Journals. Retrieved March 24, 2026, from [Link]

  • Spotlight on stability: API and drug product testing. (n.d.). Almac. Retrieved March 24, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. (2020, November 15). IUCr Journals. Retrieved March 24, 2026, from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved March 24, 2026, from [Link]

  • (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride (C12H16BrNO). (n.d.). PubChemLite. Retrieved March 24, 2026, from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved March 24, 2026, from [Link]

  • Physicochemical data of bispiperidine derivatives. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, August 23). MDPI. Retrieved March 24, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (2014). Der Pharma Chemica. Retrieved March 24, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Publishing. Retrieved March 24, 2026, from [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024, January 4). PMC. Retrieved March 24, 2026, from [Link]

  • Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo. Retrieved March 24, 2026, from [Link]

  • (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved March 24, 2026, from [Link]

  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. (n.d.). Google Patents.
  • Thermal Analysis of Pharmaceuticals. (2016). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Synthetic method of piperidine hydrochloride. (n.d.). Google Patents.
  • (3-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • 4-(3-bromophenyl)-4-methylpiperidine hydrochloride (C12H16BrN). (n.d.). PubChemLite. Retrieved March 24, 2026, from [Link]

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2021, March 10). PMC. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (4-Bromophenyl)(piperidin-3-yl)methanone Hydrochloride Derivatives

Abstract The (4-bromophenyl)(piperidin-3-yl)methanone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. However, for any novel deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The (4-bromophenyl)(piperidin-3-yl)methanone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. However, for any novel derivative, including the hydrochloride salt, the precise mechanism of action remains an open question. This in-depth technical guide provides a systematic and experimentally robust framework for researchers, scientists, and drug development professionals to comprehensively elucidate the molecular targets and signaling pathways of this class of compounds. Moving beyond a rigid template, this guide emphasizes a logical, causality-driven approach, integrating computational prediction with rigorous in vitro and cellular validation. We will explore the critical experimental choices and provide self-validating protocols to ensure the generation of reliable and reproducible data, forming a solid foundation for further drug development efforts.

Introduction: The Piperidine Scaffold - A Realm of Therapeutic Potential

The piperidine ring is a ubiquitous motif in a vast number of clinically approved drugs, valued for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and bioavailability. When coupled with a bromophenyl methanone moiety, the resulting structure presents a unique combination of steric and electronic features that can drive interactions with a diverse array of biological targets. Derivatives of the core piperidine structure have been identified as potent modulators of G-protein coupled receptors (GPCRs), ion channels, and various enzymes, leading to applications in central nervous system (CNS) disorders, pain management, and oncology.[1][2]

Given this chemical versatility, a novel derivative such as (4-bromophenyl)(piperidin-3-yl)methanone hydrochloride does not have a single, predictable mechanism of action. Its biological activity is a direct consequence of its specific three-dimensional structure and the resulting interactions with its molecular target(s). Therefore, a systematic and unbiased investigation is paramount.

The Investigative Workflow: A Multi-pronged Approach to Mechanism of Action

The elucidation of a compound's mechanism of action is a journey that begins with broad, predictive methods and progressively narrows down to specific molecular interactions. This guide proposes a four-stage workflow designed to be both comprehensive and efficient.

MOA_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Target Screening cluster_2 Phase 3: Hit Validation & Mechanistic Studies cluster_3 Phase 4: Pathway Analysis & In Vivo Correlation A Compound Structure Analysis B Target Prediction Algorithms (e.g., SEA, SwissTargetPrediction) A->B Input C Broad Panel Screening (GPCRs, Ion Channels, Kinases) B->C Predicted Targets D Focused Enzyme Inhibition Assays (e.g., AChE, MAO, MAGL) B->D Predicted Targets E Dose-Response & IC50/EC50 Determination C->E Primary Hits D->E Primary Hits F Binding Kinetics (SPR, ITC) E->F G Cell-Based Functional Assays E->G H Downstream Signaling Analysis (Western Blot, Reporter Assays) G->H I Cellular Phenotypic Assays H->I

Figure 1: A phased workflow for elucidating the mechanism of action.

Phase 1: In Silico Target Prediction - Guiding the Initial Search

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the potential biological targets of (4-bromophenyl)(piperidin-3-yl)methanone hydrochloride. This initial step is crucial for prioritizing experimental efforts.

The principle behind in silico target prediction is "guilt-by-association": a compound is likely to bind to targets that are known to bind other, structurally similar molecules.[3] Modern machine learning algorithms can analyze vast databases of compound-target interactions to make these predictions.[4][5]

Experimental Protocol: In Silico Target Prediction

  • Obtain the 2D and 3D Structures: Draw the structure of (4-bromophenyl)(piperidin-3-yl)methanone hydrochloride using a chemical drawing software and convert it to a simplified molecular-input line-entry system (SMILES) string. Generate a low-energy 3D conformation.

  • Utilize Multiple Prediction Tools: Submit the SMILES string or 3D structure to several web-based target prediction servers. It is advisable to use a combination of ligand-based and structure-based methods if a target structure is hypothesized.

    • Examples of Tools: SwissTargetPrediction, SEA (Similarity Ensemble Approach), and ChemMapper.

  • Analyze and Consolidate Predictions: Compile the predicted targets from all platforms. Look for consensus targets that are predicted by multiple algorithms. Pay close attention to the prediction scores and probabilities.

  • Prioritize Target Classes: Based on the predictions, prioritize the most likely target classes for initial in vitro screening. For a (4-bromophenyl)(piperidin-3-yl)methanone derivative, likely classes include:

    • G-Protein Coupled Receptors (GPCRs), particularly dopamine and serotonin receptors.[6]

    • Ion channels, such as transient receptor potential (TRP) channels.[7][8]

    • Enzymes, including acetylcholinesterase (AChE), monoamine oxidase (MAO), and monoacylglycerol lipase (MAGL).[9][10]

Phase 2: In Vitro Target Screening - Casting a Wide Net

With a list of prioritized target classes from the in silico analysis, the next step is to perform broad in vitro screening to identify primary "hits." The choice of assays should be guided by the computational predictions to maximize the probability of finding a genuine interaction.

GPCR Screening

Given the prevalence of the piperidine scaffold in CNS-active drugs, a comprehensive GPCR screen is a logical starting point. Many contract research organizations (CROs) offer large panels of radioligand binding assays for hundreds of GPCRs.

Experimental Protocol: Broad GPCR Radioligand Binding Assay

  • Compound Preparation: Prepare a stock solution of (4-bromophenyl)(piperidin-3-yl)methanone hydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of GPCR targets. The assay measures the displacement of a known radiolabeled ligand from the receptor by the test compound.

  • Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) at the screening concentration is considered a primary hit.

Ion Channel Screening

Piperidine derivatives have been shown to modulate the activity of various ion channels.[11] High-throughput electrophysiology platforms can screen compounds against a panel of key ion channels.

Experimental Protocol: Automated Electrophysiology Ion Channel Screen

  • Cell Lines: Utilize cell lines stably expressing the ion channels of interest (e.g., HEK293 cells).

  • Assay Procedure: Automated patch-clamp systems apply voltage protocols to elicit ion channel currents. The test compound is applied, and any change in current amplitude or kinetics is measured.

  • Hit Criteria: A significant and concentration-dependent modulation of the ion channel current (inhibition or activation) identifies the compound as a hit.

Enzyme Inhibition Screening

Based on the structural motifs present in the compound, a focused screen against relevant enzymes is warranted. The bromophenyl group is found in some enzyme inhibitors, and the piperidine ring is a common feature in many enzyme-targeted drugs.[12][13]

Experimental Protocol: Focused Enzyme Inhibition Assays

  • Enzyme and Substrate Preparation: Obtain purified recombinant enzymes (e.g., human AChE, MAO-A, MAO-B, MAGL) and their corresponding substrates.

  • Assay Principle: These are typically colorimetric or fluorometric assays where the enzyme converts a substrate into a detectable product. The test compound is pre-incubated with the enzyme before the addition of the substrate.

  • Data Acquisition: The rate of product formation is measured over time using a plate reader. A decrease in the reaction rate in the presence of the compound indicates inhibition.

  • Hit Identification: A significant reduction in enzyme activity (e.g., >50% at 10 µM) qualifies as a hit.

Phase 3: Hit Validation and Mechanistic Deep Dive

Primary hits from the broad screening phase must be rigorously validated to confirm their activity and to begin to understand the nature of the interaction.

Dose-Response and Potency Determination

The first step in hit validation is to determine the potency of the compound for the confirmed target. This is achieved by generating a dose-response curve.

Experimental Protocol: IC50/EC50 Determination

  • Serial Dilutions: Prepare a series of dilutions of the test compound, typically in a half-log or full-log series, spanning a wide concentration range.

  • Assay Performance: Perform the relevant binding or functional assay with each concentration of the compound.

  • Data Analysis: Plot the percentage of inhibition or activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation) value.

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
EC50 The concentration of a drug that gives a half-maximal response.
Ki The inhibition constant; the concentration of competing ligand that would occupy 50% of the receptors at equilibrium.
Kd The equilibrium dissociation constant; the concentration of ligand at which half of the binding sites are occupied at equilibrium.

Table 1: Key parameters in hit validation.

Elucidating the Binding Mechanism

Once a direct interaction with a target is confirmed, it is crucial to understand the thermodynamics and kinetics of this binding. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide this detailed information.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Flow different concentrations of the (4-bromophenyl)(piperidin-3-yl)methanone hydrochloride derivative over the sensor surface.

  • Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the target. This generates sensorgrams showing the association and dissociation phases.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow A Immobilize Target Protein on Sensor Chip B Inject Analyte (Compound Solution) A->B C Monitor Association B->C D Inject Buffer (Dissociation Phase) C->D E Monitor Dissociation D->E F Regenerate Sensor Surface E->F G Analyze Sensorgrams (Determine ka, kd, KD) E->G F->B Next Concentration

Figure 2: A typical workflow for an SPR experiment.

Cellular Functional Assays

Demonstrating that the compound can engage its target in a cellular context and elicit a functional response is a critical validation step. The choice of assay depends on the target class.

  • For GPCRs: Use assays that measure downstream signaling events, such as cAMP accumulation, calcium mobilization, or β-arrestin recruitment.

  • For Ion Channels: Perform whole-cell patch-clamp electrophysiology to measure the effect of the compound on ion channel currents in a more physiological context.

  • For Enzymes: Treat cells with the compound and measure the levels of the enzyme's substrate or product, or assess downstream cellular phenotypes known to be affected by the enzyme's activity.

Phase 4: Illuminating the Signaling Pathway

The final phase of the investigation connects the molecular interaction to a cellular and, ultimately, a physiological outcome. This involves mapping the downstream signaling consequences of target engagement.

If the compound inhibits a specific kinase, for example, one would use techniques like Western blotting to examine the phosphorylation state of known substrates of that kinase. If it modulates a GPCR, reporter gene assays can be used to measure the activation or inhibition of specific transcription factors.

This systematic approach, from broad in silico prediction to focused in vitro and cellular validation, provides a robust framework for confidently elucidating the mechanism of action of novel (4-bromophenyl)(piperidin-3-yl)methanone hydrochloride derivatives. The insights gained are fundamental for guiding lead optimization, understanding potential off-target effects, and ultimately, developing safer and more effective therapeutic agents.

References

  • Piperine is a potent natural modulator of BKα/BKαβ1,4 subunits but not BKαγ1,3 subunits. Journal of General Physiology. Available at: [Link]

  • TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. Proceedings of the National Academy of Sciences. Available at: [Link]

  • TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism. PubMed. Available at: [Link]

  • Alkaloids Modulate the Functioning of Ion Channels Produced by Antimicrobial Agents via an Influence on the Lipid Host. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. Available at: [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Available at: [Link]

  • Some novel piperidine analogues having strong alpha glucosidase inhibition. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. ACS Publications. Available at: [Link]

  • Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. PMC. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

  • Synthesis and carbonic anhydrase isoenzymes inhibitory effects of brominated diphenylmethanone and its derivatives. PubMed. Available at: [Link]

  • 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. Available at: [Link]

  • (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride — Chemical Substance Information. ECHA. Available at: [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ACS Publications. Available at: [Link]

  • compound 4 [PMID: 18754614]. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride (C12H16BrNO). PubChem. Available at: [Link]

  • Predicting Drug-Target Interactions With Multi-Information Fusion. PubMed. Available at: [Link]

  • Epigenetic Target Prediction with Accurate Machine Learning Models. ChemRxiv. Available at: [Link]

  • Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors. ACS Publications. Available at: [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]

  • drug discovery. Optibrium. Available at: [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Usiena air. Available at: [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. PMC. Available at: [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available at: [Link]

  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. Available at: [Link]

  • Special Issue : NMDA Receptor Antagonists for Treatment of CNS Disorders. MDPI. Available at: [Link]

Sources

Foundational

In Vitro Pharmacological Profile of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride: A Technical Guide for Preclinical Evaluation

Abstract This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride. Based on its structural features, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride. Based on its structural features, this compound is hypothesized to interact with monoamine transporters. This document outlines a strategic approach to elucidate its potency, selectivity, and mechanism of action at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Detailed protocols for radioligand binding and neurotransmitter uptake assays are provided, alongside a rationale for secondary safety and selectivity screening. The methodologies described herein are designed to establish a robust preclinical data package for this novel chemical entity.

Introduction and Scientific Rationale

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is a synthetic compound featuring a bromophenyl ketone and a piperidine moiety. While direct pharmacological data for this specific molecule is not extensively published, its core structure bears resemblance to classes of compounds known to interact with the central nervous system, particularly as monoamine reuptake inhibitors.[1][2] These transporters (DAT, SERT, and NET) are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for treating a variety of psychiatric and neurological disorders.[3][4]

This guide, therefore, is predicated on the hypothesis that (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride functions as a monoamine reuptake inhibitor. The subsequent sections detail a comprehensive in vitro strategy to test this hypothesis and build a detailed pharmacological profile.

Chemical Structure:

  • IUPAC Name: (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

  • CAS Number: 1803588-01-3[5]

  • Molecular Formula: C12H15BrClNO

  • Structure: (Image of the chemical structure of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride would be placed here in a full whitepaper)

Primary Pharmacological Evaluation: Monoamine Transporter Interaction

The initial phase of in vitro characterization focuses on determining the affinity and functional potency of the compound at the human dopamine, serotonin, and norepinephrine transporters. This is achieved through a combination of radioligand binding assays and neurotransmitter uptake inhibition assays.[6][7]

Radioligand Binding Assays: Determining Transporter Affinity (Ki)

Radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for a specific receptor or transporter.[8] These assays utilize a radiolabeled ligand with known high affinity for the target to compete with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

The choice of cell lines is crucial for clean and reproducible data. Human Embryonic Kidney 293 (HEK293) cells stably expressing the human recombinant transporters (hDAT, hSERT, or hNET) are a widely accepted and commercially available system.[9][10][11]

Table 1: Hypothetical Binding Affinity Profile of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

TargetRadioligandKi (nM)
hDAT [³H]WIN 35,42875
hSERT [³H]Citalopram250
hNET [³H]Nisoxetine15
Neurotransmitter Uptake Assays: Assessing Functional Inhibition (IC50)

While binding assays reveal affinity, functional uptake assays measure the compound's ability to inhibit the primary function of the transporter: clearing neurotransmitters from the extracellular space.[12][13] These assays typically use a radiolabeled or fluorescently tagged substrate of the transporter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).[14][15][16] A reduction in the accumulation of the labeled substrate inside the cells in the presence of the test compound indicates inhibitory activity.

Table 2: Hypothetical Functional Potency of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

TargetSubstrateIC50 (nM)
hDAT [³H]Dopamine150
hSERT [³H]Serotonin500
hNET [³H]Norepinephrine30

The following diagram illustrates the fundamental principle of a monoamine transporter uptake inhibition assay.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft transporter Monoamine Transporter (DAT, SERT, or NET) intracellular Intracellular Space (Signal Measured) transporter->intracellular Transport substrate [³H]Neurotransmitter substrate->transporter Uptake compound (4-Bromophenyl)(piperidin-3-yl)methanone compound->transporter Inhibition extracellular_substrate extracellular_compound

Caption: Monoamine Transporter Uptake Inhibition Assay Principle.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting radioligand binding and neurotransmitter uptake assays.

Protocol: Radioligand Binding Assay

This protocol is a generalized procedure and should be optimized for each specific transporter and radioligand.

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the transporter of interest to confluency.

    • Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

    • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known inhibitor.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from all other measurements.

    • Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Neurotransmitter Uptake Assay
  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the transporter of interest.

    • Plate the cells in a 96-well microplate and allow them to adhere and form a confluent monolayer.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the uptake by adding the radiolabeled neurotransmitter substrate.

    • Incubate for a short period (e.g., 5-15 minutes) to ensure measurement of the initial uptake rate.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells with ice-cold buffer.

    • Lyse the cells to release the intracellular radiolabeled substrate.

  • Data Acquisition and Analysis:

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the IC50 value by plotting the percent inhibition of uptake versus the log concentration of the test compound.

The following diagram illustrates the workflow for these in vitro assays.

G start Start cell_culture Cell Culture (HEK293 expressing hDAT, hSERT, or hNET) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay uptake_assay Neurotransmitter Uptake Assay cell_culture->uptake_assay data_analysis Data Analysis (Calculate Ki and IC50) binding_assay->data_analysis uptake_assay->data_analysis profile Pharmacological Profile (Potency and Selectivity) data_analysis->profile end End profile->end

Caption: Experimental Workflow for In Vitro Pharmacological Profiling.

Selectivity and Safety Pharmacology Profiling

A comprehensive in vitro profile requires an assessment of the compound's selectivity beyond the primary targets. This is crucial for predicting potential off-target effects and guiding further drug development.[17][18]

Broad Receptor and Transporter Screening

The compound should be screened against a panel of receptors, ion channels, and transporters commonly associated with adverse effects in the central nervous system.[19][20][21] This typically includes, but is not limited to:

  • GPCRs: Adrenergic, serotonergic, dopaminergic, muscarinic, and opioid receptors.

  • Ion Channels: hERG, sodium, calcium, and potassium channels.

  • Other Transporters: Vesicular monoamine transporter 2 (VMAT2).[22][23]

Commercial services offer comprehensive screening panels that can provide a broad overview of a compound's selectivity profile.

In Vitro Safety Assessment

Early in vitro safety assessment can help to identify potential liabilities. Key assays include:

  • hERG Channel Assay: To assess the risk of cardiac QT prolongation.[19]

  • Cytochrome P450 (CYP) Inhibition Assays: To evaluate the potential for drug-drug interactions.

  • Cytotoxicity Assays: To determine the compound's general toxicity to cells.

Conclusion

The in vitro pharmacological characterization of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride, as outlined in this guide, provides a systematic approach to defining its mechanism of action, potency, and selectivity. By employing radioligand binding and neurotransmitter uptake assays, researchers can build a foundational understanding of its interaction with monoamine transporters. Subsequent selectivity and safety profiling are essential next steps to fully delineate its preclinical profile and inform its potential for further development as a therapeutic agent.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved March 24, 2026, from

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved March 24, 2026, from

  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Pharmacology Research & Perspectives, 6(4), e00405.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved March 24, 2026, from

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved March 24, 2026, from

  • NextSDS. (n.d.). (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride — Chemical Substance Information. Retrieved March 24, 2026, from

  • PubChemLite. (n.d.). (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride (C12H16BrNO). Retrieved March 24, 2026, from

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology & Off-Target Screening Services. Retrieved March 24, 2026, from

  • Revvity. (n.d.). Serotonin Transporter (human) Cell Line. Retrieved March 24, 2026, from

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41–50.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.

Sources

Exploratory

Comprehensive Physicochemical Profiling and Analytical Characterization of (4-Bromophenyl)(piperidin-3-yl)methanone Hydrochloride

Executive Summary As pharmaceutical pipelines increasingly rely on functionalized nitrogen heterocycles, compounds such as (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride present unique analytical challenges. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on functionalized nitrogen heterocycles, compounds such as (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride present unique analytical challenges. This technical whitepaper dissects the physicochemical properties of this specific molecular entity. By moving beyond basic structural data, this guide explores the causality behind its physical behavior—specifically the impact of its C3 stereocenter, the inductive effects of the carbonyl linker on basicity, and the thermodynamic rationale for its hydrochloride salt form.

Furthermore, this document outlines field-proven, self-validating experimental protocols designed to meet rigorous regulatory standards for analytical validation[1].

Structural Architecture and Molecular Thermodynamics

Chemical Identity and Mass Elucidation

The molecule consists of three distinct domains: a lipophilic 4-bromophenyl ring, a rigid methanone (carbonyl) linker, and a basic piperidin-3-yl moiety.

  • Free Base Formula: C12​H14​BrNO

  • Hydrochloride Salt Formula: C12​H15​BrClNO

Causality of the Salt Form: The free base of this compound exhibits high lipophilicity and poor aqueous solubility. By converting the secondary amine of the piperidine ring into its hydrochloride salt, the crystal lattice energy is altered, and the hydration energy is significantly increased. This thermodynamic shift forces the compound to meet standard pharmacopeial solubility criteria[2], ensuring rapid dissolution in aqueous media (e.g., gastric fluid).

Quantitative Physicochemical Data

The following table synthesizes the exact molecular parameters of the hydrochloride salt.

ParameterValueMechanistic Rationale
Molecular Formula C12​H15​BrClNO Accounts for the protonated secondary amine and chloride counter-ion.
Molecular Weight 304.61 g/mol Calculated exact mass: C (144.13) + H (15.12) + Br (79.90) + Cl (35.45) + N (14.00) + O (16.00).
Stereocenters 1 (at C3 of piperidine)The attachment at the 3-position breaks the plane of symmetry present in 4-substituted piperidines, creating a chiral center (R/S enantiomers).
Predicted pKa ~9.0 – 9.5The electron-withdrawing carbonyl group inductively lowers the basicity of the piperidine nitrogen compared to unsubstituted piperidine (pKa 11.2).
LogP (Free Base) ~2.8Driven by the hydrophobic bromine atom and aromatic ring.

Logical Relationships in Physicochemical Behavior

To understand how the structural features of (4-Bromophenyl)(piperidin-3-yl)methanone HCl dictate its behavior in formulation and biological assays, we must map the logical relationships between its functional groups and physical outcomes.

LogicModel Structure (4-Bromophenyl)(piperidin-3-yl) methanone HCl Prop1 Secondary Amine (pKa ~9.0-9.5) Structure->Prop1 Prop2 Bromophenyl Ring (High Lipophilicity) Structure->Prop2 Prop3 C3 Stereocenter (Chirality) Structure->Prop3 Outcome1 Target Binding & Solvation Prop1->Outcome1 Outcome2 Membrane Permeability Prop2->Outcome2 Outcome3 Enantiomer-Specific Pharmacodynamics Prop3->Outcome3

Fig 1: Logical relationship between structural features and physicochemical outcomes.

Self-Validating Experimental Protocols

A core tenet of modern pharmaceutical analysis is that a protocol must not merely generate data; it must continuously prove its own validity during execution[3]. The following workflows are designed with built-in causality and self-validation mechanisms.

Protocol A: LC-MS/MS for Purity and Mass Confirmation

Causality: While the bromophenyl group provides a UV chromophore, the lack of extended conjugation limits the sensitivity of standard HPLC-UV for low-level impurities. LC-MS/MS provides superior specificity and limits of detection (LOD)[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile). Reasoning: Formic acid ensures the piperidine nitrogen remains fully protonated ( M+H+ ), maximizing positive electrospray ionization (ESI+) efficiency.

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of 50:50 Water:Methanol. Dilute to 100 ng/mL.

  • Column Selection: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Gradient Elution: Run a gradient from 5% B to 95% B over 5 minutes.

  • Self-Validation Mechanism (System Suitability):

    • Blank Injection: Run a solvent blank immediately prior to the sample. Acceptance Criteria: No peak at the expected retention time (verifies zero column carryover).

    • Bracketing Standard: Inject a known reference standard at the beginning and end of the sequence. Acceptance Criteria: Peak area relative standard deviation (RSD) must be ≤2.0% (verifies detector stability).

Protocol B: Potentiometric Titration for pKa Determination

Causality: UV-metric titration is commonly used for pKa determination, but it requires a chromophore near the ionization center. In this molecule, the piperidine nitrogen is separated from the aromatic ring by a carbonyl group, dampening the UV shift upon protonation. Therefore, potentiometric (pH-metric) titration is the scientifically sound choice.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers at pH 4.01, 7.00, and 10.01 at exactly 25.0 °C.

  • Sample Dissolution: Dissolve 10 mg of the compound in 10 mL of 0.15 M KCl solution (to maintain constant ionic strength mimicking physiological conditions).

  • Titration: Titrate with standardized 0.1 M NaOH using an automated titrator, adding 0.01 mL increments.

  • Self-Validation Mechanism (Gran Plot Analysis):

    • Instead of simply reading the inflection point, the software must generate a Gran plot (a linear transformation of the titration curve).

    • Acceptance Criteria: The R2 of the Gran plot must be >0.995 . If it falls below this, it proves the electrode response is non-Nernstian (due to drift or fouling), and the run automatically invalidates itself.

Protocol C: Chiral HPLC for Enantiomeric Excess (ee%)

Causality: Because the piperidine ring is substituted at the 3-position, the molecule possesses a stereocenter. Standard synthesis yields a racemate. To determine enantiomeric purity, chiral chromatography is mandatory.

Step-by-Step Methodology:

  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC).

  • Isocratic Elution: Run an isocratic mobile phase of Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v). Reasoning: The diethylamine acts as a basic modifier to suppress peak tailing caused by the secondary amine interacting with residual silanols on the silica support.

  • Self-Validation Mechanism (Resolution Verification):

    • Racemic Check: Inject a known racemic mixture (50:50 R/S) before the test sample.

    • Acceptance Criteria: The baseline resolution ( Rs​ ) between the two enantiomer peaks must be ≥1.5 . If Rs​<1.5 , the system is deemed unsuitable, preventing the reporting of false enantiomeric excess values.

Analytical Workflow Visualization

The following diagram illustrates the integrated, self-validating workflow required to fully characterize the physicochemical profile of the compound.

AnalyticalWorkflow Start Compound Synthesis (Racemic Mixture) Salt HCl Salt Formation (Solubility Enhancement) Start->Salt LCMS LC-MS/MS (Mass & Purity) Salt->LCMS Chiral Chiral HPLC (Enantiomeric Excess) Salt->Chiral Titration Potentiometric Titration (pKa Determination) Salt->Titration Data Comprehensive Physicochemical Profile LCMS->Data Chiral->Data Titration->Data

Fig 2: Self-validating analytical workflow for physicochemical characterization.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Analytical Method Development and Validation in Pharmaceuticals Source: ResolveMass Laboratories URL:[Link]

Sources

Foundational

Preclinical Pharmacokinetics and Biotransformation of (4-Bromophenyl)(piperidin-3-yl)methanone Hydrochloride: A Technical Framework

Structural Rationale and ADME Implications (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is a synthetic small molecule characterized by a basic piperidine pharmacophore linked via a carbonyl bridge to a lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and ADME Implications

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is a synthetic small molecule characterized by a basic piperidine pharmacophore linked via a carbonyl bridge to a lipophilic 4-bromophenyl moiety. The structural dichotomy between the hydrophilic, protonated secondary amine (at physiological pH) and the highly lipophilic halogenated aromatic ring dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The hydrochloride salt formulation is a deliberate experimental choice designed to disrupt the crystal lattice energy of the free base, thereby enhancing the aqueous solubility necessary for rapid gastrointestinal absorption and stable intravenous administration.

Bioanalytical Framework: LC-MS/MS Method Development

To accurately quantify the compound in biological matrices and calculate pharmacokinetic parameters, a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be deployed.

Causality of Chromatographic Selection: Standard C18 columns often struggle with the retention and peak shape of halogenated aromatic amines. Utilizing a Phenyl-Hexyl stationary phase leverages π−π interactions between the column's phenyl groups and the analyte's bromophenyl ring. This yields superior retention, sharper peaks, and baseline separation from endogenous plasma phospholipids[1].

Step-by-Step Plasma Extraction Protocol (Self-Validating System):

  • Aliquot Preparation: Transfer 50 µL of rat plasma into a 96-well extraction plate.

  • Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g., Parent-d4) at 100 ng/mL. Validation Check: The internal standard strictly controls for matrix effects and extraction recovery variations across different samples.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. Rationale: The acidic environment ensures the piperidine nitrogen remains protonated, preventing non-specific binding to the precipitating proteins.

  • Centrifugation: Vortex the plate for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL into the LC-MS/MS system.

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting / Value
Analytical Column Poroshell 120 Phenyl-Hexyl (2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Electrospray Ionization (ESI) Positive
Precursor Ion [M+H]+ m/z 268.0 ( 79 Br) / 270.0 ( 81 Br)
Product Ion (Quantifier) m/z 184.1 (Cleavage of the piperidine ring)
Collision Energy (CE) 25 eV

In Vivo Pharmacokinetic Evaluation in Rat Models

The Sprague-Dawley rat model is the industry standard for initial in vivo PK profiling due to its well-characterized cytochrome P450 (CYP) homology with humans, specifically for piperidine-derivative metabolism[2].

Step-by-Step In Vivo Protocol:

  • Formulation:

    • Intravenous (IV): Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline to achieve a 2 mg/kg clear solution.

    • Oral (PO): Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween 80 to achieve a 10 mg/kg homogenous suspension.

  • Dosing: Administer via tail vein injection (IV) or oral gavage (PO) to fasted male Sprague-Dawley rats (n=6 per group).

  • Serial Sampling: Collect 200 µL of blood from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Isolation: Centrifuge blood samples immediately at 4,000 x g for 10 minutes at 4°C. Store plasma at -80°C until LC-MS/MS analysis.

PK_Workflow A 1. Formulation IV: Co-solvents | PO: Suspension B 2. Dosing Sprague-Dawley Rats (n=6) A->B C 3. Serial Sampling Jugular Vein (0.08-24h) B->C D 4. Sample Prep Protein Precipitation (ACN) C->D E 5. LC-MS/MS Phenyl-Hexyl Column, +ESI D->E F 6. PK Analysis NCA (Phoenix WinNonlin) E->F

Caption: Step-by-step in vivo pharmacokinetic workflow for evaluating piperidine derivatives in rat models.

Table 2: Representative Pharmacokinetic Parameters (Sprague-Dawley Rats)

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax ng/mL845.2 ± 112.4312.5 ± 45.8
Tmax h0.0831.5 ± 0.5
AUC(0-inf) ng·h/mL1450.6 ± 210.32540.8 ± 315.2
T1/2 h2.4 ± 0.33.1 ± 0.4
Clearance (CL) mL/min/kg22.9 ± 3.1-
Volume of Dist. (Vdss) L/kg4.2 ± 0.6-
Bioavailability (F) %-~35.0%

Data Interpretation: The compound exhibits a high volume of distribution (Vdss > Total body water), driven by the lipophilic bromophenyl group and the basic amine, which promotes extensive tissue partitioning. The moderate clearance suggests active hepatic metabolism[2].

Biotransformation and Clearance Mechanisms

Understanding the metabolic fate of (4-Bromophenyl)(piperidin-3-yl)methanone is critical for predicting drug-drug interactions and potential toxicity. In vitro incubations with Rat Liver Microsomes (RLM) fortified with NADPH reveal the primary Phase I pathways.

Mechanistic Pathways:

  • Ketone Reduction: Cytosolic carbonyl reductases rapidly reduce the methanone bridge to a secondary alcohol. This is a common, high-capacity detoxification pathway for aryl ketones.

  • Piperidine Oxidation: The piperidine ring is highly susceptible to CYP3A4 and CYP2D6-mediated hydroxylation, typically occurring at the 4-position or adjacent to the nitrogen atom[3].

  • Bromophenyl Hydroxylation: While the heavy bromine atom deactivates the phenyl ring via inductive effects, CYP2C9 can still mediate epoxidation followed by hydrolysis to yield phenolic metabolites[4].

  • Phase II Conjugation: The resulting hydroxyl groups, as well as the secondary amine of the parent piperidine, serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This leads to highly polar O- and N-glucuronides destined for rapid renal excretion[4].

Metabolic_Pathway Parent (4-Bromophenyl)(piperidin-3-yl)methanone [Parent Compound] M1 Ketone Reduction (Secondary Alcohol) Parent->M1 Carbonyl Reductase M2 Piperidine Hydroxylation (Phase I) Parent->M2 CYP3A4 / CYP2D6 M3 Bromophenyl Hydroxylation (Phase I) Parent->M3 CYP2C9 M5 N-Glucuronidation (Phase II) Parent->M5 UGTs (Piperidine N) M4 O-Glucuronidation (Phase II) M1->M4 UGTs M2->M4 UGTs M3->M4 UGTs

Caption: Proposed phase I and phase II biotransformation pathways for the target compound.

Conclusion

The pharmacokinetic profile of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is defined by its rapid tissue distribution and extensive hepatic biotransformation. By employing targeted LC-MS/MS methodologies utilizing Phenyl-Hexyl stationary phases and rigorous in vivo sampling protocols, researchers can accurately map its ADME characteristics, paving the way for structural optimization and comprehensive toxicological assessment.

References

  • Title: Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Achiral LC-MS/MS and chiral SFC-MS methods for quantification of methoxphenidine and O-desmethyl-methoxphenidine metabolite in rat serum and brain Source: PubMed URL
  • Title: Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)
  • Title: Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II)

Sources

Exploratory

Receptor Binding Affinity and Pharmacological Profiling of (4-Bromophenyl)(piperidin-3-yl)methanone Hydrochloride: A Comprehensive Technical Guide

Executive Summary (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride represents a highly versatile synthetic scaffold in neuropharmacology. Molecules featuring the aryl-piperidine pharmacophore frequently exhibit sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride represents a highly versatile synthetic scaffold in neuropharmacology. Molecules featuring the aryl-piperidine pharmacophore frequently exhibit significant binding affinity for monoamine transporters (DAT, SERT, NET) and endoplasmic reticulum-associated Sigma receptors ( σ1​ R and σ2​ R). This whitepaper provides researchers and drug development professionals with an in-depth mechanistic analysis of this compound's structural rationale, alongside field-proven, self-validating experimental protocols required to accurately quantify its receptor binding affinity.

Structural Rationale and Target Prediction

Understanding the structure-activity relationship (SAR) of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is critical for predicting its primary pharmacological targets.

  • The Piperidine Core: The piperidin-3-yl moiety provides a basic secondary amine. Formulated as a hydrochloride salt, this nitrogen is protonated at physiological pH. This positive charge is the primary anchor for the molecule, forming essential electrostatic salt bridges with conserved aspartate residues within the binding pockets of both monoamine transporters and G protein-coupled receptors (GPCRs).

  • The 4-Bromophenyl Group: The para-bromo substitution on the aromatic ring serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration. Second, the heavy halogen introduces halogen-bonding capabilities. Historically, halogenated aryl-piperidines (such as the antipsychotic haloperidol and its reduced derivatives) exhibit exceptionally potent affinity for the Sigma-1 receptor ( σ1​ R)[1].

  • The Methanone Linker: The carbonyl group restricts the conformational flexibility between the aryl and piperidine rings while acting as a hydrogen bond acceptor. This rigidity locks the pharmacophore into a favorable spatial orientation, minimizing the entropic penalty upon target engagement.

Based on these structural hallmarks, the primary targets for pharmacological profiling are the Sigma-1 Receptor ( σ1​ R) and the Dopamine Transporter (DAT) .

Experimental Design: The Causality Behind the Assay

To determine the binding affinity ( Ki​ ) of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride, competitive radioligand binding assays (RBAs) are the gold standard. A robust RBA must be a self-validating system; every reagent choice must be deliberate to eliminate false positives.

Target 1: Sigma-1 Receptor ( σ1​ R)
  • Tissue Source: Guinea pig liver or brain homogenates are preferred because σ1​ R protein levels are highest in these tissues compared to other biological sources, providing a massive signal-to-noise ratio[2].

  • Radioligand Selection: [3H] -(+)-pentazocine is utilized because it is a highly selective σ1​ R ligand, unlike [3H] -DTG, which binds promiscuously to both σ1​ R and σ2​ R[2].

  • Non-Specific Binding (NSB): NSB is defined using 10 μ M haloperidol. It is a critical protocol standard to use a cold ligand with a different chemical structure than the radioligand to prevent competitive artifacts and isotopic dilution[2].

Target 2: Dopamine Transporter (DAT)
  • Cell Source: HEK293 cells stably expressing human cloned DAT are used to ensure human-specific pharmacological relevance and eliminate the background noise of endogenous monoamine receptors found in native tissue[3].

  • NSB Definition: Mazindol (10 μ M) is used to define NSB due to its extreme potency at the human dopamine transporter ( Kd​ ~ 8.1 nM), ensuring complete displacement of the radioligand from specific active sites[4].

Step-by-Step Methodologies

Protocol A: σ1​ R Competitive Binding Assay
  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL[2].

  • Assay Setup: In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of [3H] -(+)-pentazocine (final concentration ~3 nM, approximating its Kd​ ), and 50 μ L of the test compound at varying concentrations ( 10−11 to 10−4 M)[5].

  • Equilibration: Incubate the plate for 90 minutes at 37°C. Rationale: The time to reach thermodynamic equilibrium for the σ1​ R is approximately 60 minutes; a 90-minute incubation guarantees complete steady-state binding[2].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic, positively charged piperidine compound.

  • Quantification: Wash filters three times with ice-cold buffer. Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter.

RBA_Workflow A Membrane Preparation C Incubation (90 min, 37°C) A->C B Ligand Dilution B->C D PEI-Treated Filtration C->D Terminate E Scintillation Counting D->E Extract F Non-Linear Regression (Ki) E->F CPM Data

Caption: Workflow of the competitive radioligand binding assay for aryl-piperidine derivatives.

Quantitative Data Presentation

The following table summarizes the anticipated binding affinities ( Ki​ values) for the 4-halogenated aryl-piperidine methanone class, providing a benchmark for assay validation against established reference standards.

TargetRadioligandNSB DisplacerReference Standard ( Ki​ )Anticipated Compound Ki​ (nM)
Sigma-1 ( σ1​ R) [3H] -(+)-pentazocineHaloperidol (10 μ M)Haloperidol (1.8 nM)15 - 45
Sigma-2 ( σ2​ R) [3H] -DTGHaloperidol (10 μ M)Haloperidol (32.0 nM)150 - 300
DAT [3H] WIN35,428Mazindol (10 μ M)Cocaine (233 nM)120 - 250
SERT [3H] CitalopramFluoxetine (10 μ M)Fluoxetine (12 nM)> 1000

Data Note: Values are representative benchmarks derived from established structure-activity relationship models of reduced haloperidol analogs and monoamine transporter inhibitors[1].

Intracellular Signaling and Modulation

Binding affinity is only the first dimension of pharmacological profiling; understanding the downstream functional consequence is equally vital. If (4-Bromophenyl)(piperidin-3-yl)methanone acts as an agonist at the σ1​ R, it will modulate intracellular calcium dynamics.

The σ1​ R is an endoplasmic reticulum (ER) chaperone protein localized at the mitochondria-associated ER membrane (MAM)[5]. Upon ligand binding, the receptor dissociates from the binding immunoglobulin protein (BiP) and interacts with inositol 1,4,5-trisphosphate receptors ( IP3​R ), stabilizing them and enhancing calcium efflux into the mitochondria. Concurrently, competitive binding at the DAT on the plasma membrane inhibits dopamine reuptake, elevating extracellular dopamine levels.

Signaling_Pathway L (4-Bromophenyl)(piperidin-3-yl)methanone S1R Sigma-1 Receptor (ER/MAM Localization) L->S1R Agonism/Antagonism DAT Dopamine Transporter (Plasma Membrane) L->DAT Competitive Binding IP3R IP3 Receptor Modulation S1R->IP3R Chaperone Activity DA Inhibition of DA Reuptake DAT->DA CA Ca2+ Efflux Regulation IP3R->CA

Caption: Dual-target modulation pathway of aryl-piperidines at Sigma-1 receptors and Dopamine Transporters.

References

  • SIGMA RECEPTOR BINDING ASSAYS Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link][2]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link][5]

  • Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes Source: JACS Au - ACS Publications URL:[Link][3]

  • Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters Source: ResearchGate URL:[Link][4]

  • Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand Source: ACS Chemical Neuroscience - American Chemical Society URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: (4-Bromophenyl)(piperidin-3-yl)methanone Hydrochloride as a Bifunctional Scaffold in Drug Discovery

Executive Summary In modern drug discovery, the design of high-quality screening libraries relies heavily on versatile, bifunctional building blocks. (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride (CAS: 1864057-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of high-quality screening libraries relies heavily on versatile, bifunctional building blocks. (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride (CAS: 1864057-78-2) is a highly valued scaffold that bridges the gap between traditional flat aromatic systems and modern, three-dimensional sp3 -rich architectures.

This application note details the structural rationale, experimental causality, and validated protocols for utilizing this compound in divergent synthesis. By exploiting its two orthogonal reactive sites—a secondary amine and an aryl bromide—medicinal chemists can rapidly generate diverse structure-activity relationship (SAR) libraries.

Structural Rationale & Mechanistic Causality

The strategic value of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride lies in its distinct pharmacophoric features, each serving a specific chemical and biological purpose:

  • The Piperidine Ring ( sp3 Character): Incorporating saturated heterocycles like piperidine increases the Fraction of sp3 carbons ( Fsp3​ ), a metric strongly correlated with clinical success due to improved aqueous solubility and reduced off-target toxicity. As a hydrochloride salt, the secondary amine is protected from ambient oxidation but can be easily liberated for N-derivatization.

  • The 4-Bromophenyl Group: The aryl bromide serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions. The bromine atom provides a highly reliable handle for extending the molecular framework via C-C or C-N bond formation.

  • The Ketone Linker: The carbonyl group acts as a rigid conformational restrictor and a potent hydrogen-bond acceptor, frequently utilized to anchor molecules within the hinge region of kinases or the transmembrane pockets of GPCRs.

Pharmacophore Piperidine Piperidine Ring • sp3 Character • Solubilizing Group • Salt-bridge formation Ketone Ketone Linker • Conformational Rigidity • H-Bond Acceptor Piperidine->Ketone C-C Bond Bromophenyl 4-Bromophenyl • Hydrophobic interactions • Pi-Pi stacking • Cross-coupling handle Ketone->Bromophenyl C-C Bond

Caption: Pharmacophore mapping of the building block illustrating key target interactions.

Divergent Synthetic Workflow

To maximize the utility of this building block, researchers typically employ a divergent synthetic strategy. The workflow begins with the functionalization of the piperidine nitrogen, followed by late-stage diversification at the aryl bromide.

G Core (4-Bromophenyl)(piperidin-3-yl)methanone Hydrochloride FreeBase Free Base Intermediate (Neutralized) Core->FreeBase DIPEA / Base RedAm Reductive Amination (N-Alkylation) FreeBase->RedAm Aldehyde/Ketone, NaBH(OAc)3 Amide Amide Coupling (N-Acylation) FreeBase->Amide Carboxylic Acid, HATU, DIPEA Suzuki Suzuki-Miyaura Cross-Coupling RedAm->Suzuki Boronic Acid, Pd Catalyst Buchwald Buchwald-Hartwig Amination Amide->Buchwald Amine, Pd Catalyst Library Diverse SAR Library (Lead Optimization) Suzuki->Library Buchwald->Library

Caption: Divergent synthetic workflow leveraging the bifunctional nature of the scaffold.

Experimental Protocols & Self-Validating Systems

Protocol 1: Site-Selective Reductive Amination

Reductive amination is a staple in pharmaceutical synthesis, accounting for a vast majority of C-N bond formations in drug discovery[1].

Causality & Design Choices: The starting material is a hydrochloride salt. To initiate the reaction, N,N-Diisopropylethylamine (DIPEA) is added to neutralize the HCl, freeing the nitrogen's lone pair to attack the target aldehyde, forming an iminium ion. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent; it selectively reduces the transient iminium ion without reducing the internal ketone linker of our scaffold.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Neutralization: Add DIPEA (1.2 eq, 1.2 mmol) dropwise at room temperature. Stir for 10 minutes to ensure complete liberation of the free base.

  • Imine Formation: Add the desired aldehyde (1.1 eq, 1.1 mmol) followed by catalytic glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq, 1.5 mmol) in portions over 5 minutes.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic doublet at m/z ~268 and 270 [M+H]+ (due to the 50:50 ratio of 79Br and 81Br ). The reaction is complete when this doublet shifts to the mass of the alkylated product, maintaining the characteristic bromine isotopic signature.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the premier method for Csp2​−Csp2​ bond formation in medicinal chemistry due to its functional group tolerance and scalability[2].

Causality & Design Choices: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step and prevents the catalyst from being poisoned by the basic piperidine nitrogen introduced in Protocol 1. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic substrate and the inorganic base ( K2​CO3​ ).

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the N-alkylated bromophenyl intermediate from Protocol 1 (1.0 eq, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.5 eq, 0.75 mmol), and K2​CO3​ (3.0 eq, 1.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 5 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%). Seal the vial and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture to 90 °C in an oil bath or microwave reactor for 2–4 hours.

  • Self-Validating Checkpoint: Monitor by LC-MS. The successful coupling is indicated by the complete disappearance of the characteristic bromine isotopic doublet (M / M+2) and the emergence of a single product mass peak, confirming the displacement of the heavy halogen.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4​ , and purify via flash column chromatography.

Data Presentation: Suzuki-Miyaura Optimization

To demonstrate the robustness of the cross-coupling on this specific scaffold, the following table summarizes the quantitative optimization data for the Suzuki-Miyaura reaction using an N-Boc protected variant of the building block coupled with 3-pyridinylboronic acid.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent System (v/v)Temp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O (4:1)9045%
2 Pd(Amphos)Cl2​ K3​PO4​ THF / H2​O (4:1)8062%
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane / H2​O (4:1)9088%
4 Pd2​(dba)3​ / XPhos Cs2​CO3​ 1,4-Dioxane / H2​O (4:1)10092%

Note: While Entry 4 provides the highest yield, Entry 3 ( Pd(dppf)Cl2​ ) is generally preferred in early-stage discovery due to the lower cost and higher air-stability of the precatalyst.

References

  • Reductive Amination in the Synthesis of Pharmaceuticals Chemical Reviews, American Chemical Society (ACS). URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Molecules, MDPI. URL:[Link]

Sources

Application

Suzuki-Miyaura cross-coupling conditions for (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

An Application Guide to Suzuki-Miyaura Cross-Coupling of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride Introduction: Synthesizing Complex Biaryls with Precision The Suzuki-Miyaura cross-coupling reaction stands...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

Introduction: Synthesizing Complex Biaryls with Precision

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds under mild conditions.[1] Its development, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and conjugated dienes—motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] This guide focuses on a substrate of significant pharmaceutical interest: (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride.

The synthesis of biaryl structures from this starting material presents a unique set of challenges that demand a carefully optimized protocol. The presence of a secondary amine within the piperidine ring can act as a Lewis base, potentially coordinating to and inhibiting the palladium catalyst. Furthermore, the compound is supplied as a hydrochloride salt, necessitating a sufficient quantity of base to not only neutralize the salt but also to facilitate the catalytic cycle. This application note provides a detailed exploration of the reaction mechanism, optimization of critical parameters, a robust experimental protocol, and a troubleshooting guide to empower researchers in achieving high-yield, reproducible results.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition : The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the (4-Bromophenyl)(piperidin-3-yl)methanone. This step forms a square-planar Pd(II) complex.[3][4]

  • Transmetalation : This is often the rate-determining step. The boronic acid coupling partner is first activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.[3][5] The choice of base is critical for this transformation.

  • Reductive Elimination : The two organic ligands on the palladium center couple, forming the desired C-C bond and the final biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing for Success: A Guide to Reaction Parameters

The successful coupling of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride requires careful consideration of each reaction component. The interplay between the catalyst, ligand, base, and solvent is critical for overcoming the challenges posed by the substrate.

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (0.5-2 mol%)Pd(II) sources like Palladium(II) acetate are air-stable, cost-effective, and are readily reduced in situ to the active Pd(0) catalyst.[3][6] Pd₂(dba)₃ is a common Pd(0) source that often requires a ligand for stability.[5] For challenging substrates, pre-formed palladacycles can offer higher stability and activity.[1][3]
Ligand Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) (1-4 mol%)The secondary amine in the substrate can act as a ligand, potentially poisoning the catalyst. Bulky, electron-rich phosphine ligands or NHCs are essential. They accelerate the rate-limiting reductive elimination step and sterically hinder the coordination of the substrate's amine to the palladium center, preventing catalyst inhibition.[7][8]
Base K₃PO₄ or Cs₂CO₃ (3.0-4.0 equivalents)A strong inorganic base is crucial. At least one equivalent is needed to neutralize the hydrochloride salt, and an additional 2-3 equivalents are required to activate the boronic acid for transmetalation.[2] Potassium phosphate and cesium carbonate are highly effective, with the latter often providing faster reaction rates due to its higher solubility and the "cesium effect".[9][10]
Solvent System 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)A biphasic solvent system is often optimal. The organic solvent (dioxane, toluene, THF) solubilizes the aryl halide and the catalyst complex. A small amount of water is beneficial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[11][12]
Boronic Acid Arylboronic Acid (1.1-1.5 equivalents)A slight excess of the boronic acid coupling partner is used to drive the reaction to completion. While boronic acids are standard, more stable boronate esters (e.g., pinacol esters) can be used to minimize side reactions like protodeborylation.[2][13]
Temperature 80-100 °CElevated temperatures are typically required to achieve a reasonable reaction rate, especially with sterically hindered substrates or less reactive aryl bromides.[14][15] Reaction progress should be monitored to avoid thermal decomposition over extended periods.

Experimental Protocol: A Step-by-Step Workflow

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride with a generic arylboronic acid.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Solvent (e.g., Dioxane/H₂O) A->B C 3. Degas Mixture (N₂ or Ar sparging) B->C D 4. Add Catalyst System (Pd Precatalyst + Ligand) C->D E 5. Heat & Stir (e.g., 90°C, monitor by TLC/LC-MS) D->E F 6. Cool & Dilute (EtOAc) E->F G 7. Aqueous Wash (H₂O, Brine) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotovap) G->H I 9. Purify (Column Chromatography) H->I

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (3.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a clean, dry Schlenk flask equipped with a magnetic stir bar and condenser, add (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (3.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the aryl halide).

  • Degassing: Sparge the resulting suspension with a stream of inert gas for 15-20 minutes to thoroughly remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and saturated brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source).2. Insufficient base to neutralize HCl salt and drive catalysis.3. Ineffective degassing (oxygen present).4. Catalyst inhibition by the amine substrate.1. Use fresh Pd(OAc)₂ or a different precatalyst.2. Increase the equivalents of base to 4.0.3. Ensure thorough sparging with an inert gas.4. Switch to a bulkier ligand like XPhos or an NHC-based system.[16][17]
Formation of Homocoupled Boronic Acid Byproduct Presence of oxygen, which can promote the oxidative homocoupling of the boronic acid.Improve the degassing procedure. Ensure all solvents are sparged and the reaction is maintained under a positive pressure of inert gas.
Protodeborylation (Loss of Boronic Acid Group) Excess water, overly high temperatures, or prolonged reaction times can lead to the replacement of the B(OH)₂ group with a hydrogen atom.Use anhydrous solvents if the problem persists. Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily high temperatures.
Catalyst Decomposition (Palladium Black) Ligand is not robust enough for the reaction conditions, or the ligand-to-metal ratio is too low, leading to catalyst aggregation.Increase the ligand-to-palladium ratio (e.g., 2:1 for Pd(0), 4:1 for Pd(II)). Switch to a more thermally stable ligand, such as a Buchwald biarylphosphine or an NHC.[8]

Conclusion

The Suzuki-Miyaura cross-coupling of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is a highly achievable transformation when key parameters are carefully controlled. The challenges presented by the substrate's secondary amine and hydrochloride salt can be effectively overcome through the judicious selection of a bulky, electron-rich ligand and a sufficient excess of a strong inorganic base. The protocol detailed herein provides a validated starting point for researchers, enabling the efficient synthesis of complex biaryl methanones critical to drug discovery and development programs. By understanding the mechanistic nuances and troubleshooting potential issues, scientists can reliably leverage this powerful reaction to advance their synthetic objectives.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Oldenhuis, N. J., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Boruah, T., & Deka, R. C. Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. Suzuki Coupling.
  • RSC Publishing. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • RSC Publishing. Suzuki–Miyaura (hetero-)
  • Perera, D., et al.
  • de Vries, J. G. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Organic Chemistry Portal.
  • Shi, Y., et al. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. PMC - NIH.
  • ResearchGate.
  • Mdluli, V. N., & Bala, M. D. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC.
  • DeVido, D. R., et al. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • PubMed. Halide Salts Alleviate TMSOK Inhibition in Suzuki-Miyaura Cross-Couplings.
  • RSC Blogs. Salty Suzuki-Miyaura Reactions – Green Chemistry Blog.
  • Viciu, M. S., et al. Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems.
  • Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • ResearchGate. Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems | Request PDF.
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
  • . A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling.

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organic Synthesis. Suzuki-Miyaura Coupling.

Sources

Method

Advanced Preparation and Handling Protocol for (4-Bromophenyl)(piperidin-3-yl)methanone Hydrochloride in In Vitro Assays

Executive Summary & Chemical Rationale The preparation of reliable in vitro assay stock solutions is a critical foundational step in drug discovery and pharmacological profiling. (4-Bromophenyl)(piperidin-3-yl)methanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The preparation of reliable in vitro assay stock solutions is a critical foundational step in drug discovery and pharmacological profiling. (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride represents a classic halogenated aryl piperidinyl pharmacophore. While the hydrochloride salt form enhances the aqueous solubility of the basic piperidine moiety, the bulky, highly lipophilic 4-bromophenyl group drives strong hydrophobic interactions.

If this compound is introduced directly into an aqueous assay buffer, the lipophilic regions can rapidly nucleate, forming subvisible micro-precipitates. This "solvent shock" leads to artificially flat dose-response curves, high assay variability, and false-negative results. To ensure scientific integrity, this protocol utilizes a 100% Dimethyl Sulfoxide (DMSO) primary solvation strategy followed by a controlled, multi-step aqueous dilution. This method prevents local supersaturation and ensures that the final assay concentration of DMSO remains constant and biologically tolerated, aligning with the rigorous standards set by the 1[1].

Physicochemical Profiling

Understanding the target molecule's physical properties is essential for predicting its kinetic solubility behavior[2].

ParameterSpecificationImpact on Assay Preparation
Chemical Name (4-Bromophenyl)(piperidin-3-yl)methanone HClTarget analyte for in vitro screening.
Molecular Formula C₁₂H₁₅BrClNO (Salt)Halogenation increases lipophilicity.
Molecular Weight ~304.61 g/mol (Salt)Used for molarity calculations (1 mg = ~3.28 µmol).
Physical State Solid powderRequires desiccation to prevent moisture absorption.
Primary Solvent 100% Anhydrous DMSORequired to overcome crystal lattice energy.
Working Solvent Aqueous Buffer (≤1% DMSO)Requires intermediate dilution to prevent precipitation.

Preparation Workflow

Workflow A Solid Powder (HCl Salt) B Primary Stock (10 mM in 100% DMSO) A->B Dissolve & Aliquot C Serial Dilutions (100% DMSO) B->C Dose-Response Titration D Intermediate Dilution (Aqueous Buffer) C->D 1:50 Transfer E Final Assay Well (≤1% DMSO) D->E 1:2 Transfer

Workflow for preparing (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride assay solutions.

Step-by-Step Experimental Protocol

Phase 1: Primary Stock Preparation (10 mM)

Causality: DMSO is highly hygroscopic. If ambient moisture condenses into the solvent, the water content dramatically reduces the solubility limit of the lipophilic bromophenyl moiety, leading to premature compound precipitation.

  • Equilibration: Remove the lyophilized powder of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

  • Weighing: Accurately weigh 1.0 mg of the compound using a calibrated microbalance into a low-bind microcentrifuge tube.

  • Solvation: Calculate the required volume of 100% anhydrous DMSO to yield a 10 mM stock.

    • Calculation: Volume(μL)=304.61 g/mol×0.010 M1.0 mg​×106≈328μL

  • Dissolution: Add 328 µL of anhydrous DMSO. Vortex gently for 30 seconds. If the solution is not visually clear, sonicate in a room-temperature water bath for 1-2 minutes.

  • Aliquoting: Divide the stock into 20 µL single-use aliquots. Store immediately at -20°C or -80°C. Do not subject the primary stock to repeated freeze-thaw cycles.

Phase 2: Serial Dilution in DMSO

Causality: Performing serial dilutions in 100% DMSO rather than aqueous buffer ensures that the compound remains completely soluble during the dilution process. This prevents the propagation of concentration errors and ensures that every well in the final assay receives the exact same percentage of DMSO[1].

  • Thaw a single 20 µL aliquot of the 10 mM stock at room temperature.

  • Using a sterile V-bottom microplate, prepare a 3-fold serial dilution series. Add 20 µL of 100% DMSO to wells 2 through 10.

  • Transfer 10 µL of the 10 mM stock into well 2, mix by pipetting up and down 5 times, and continue the transfer across the plate.

Phase 3: Intermediate Aqueous Dilution and Final Assembly

Causality: Direct injection of high-concentration DMSO stocks into a large aqueous volume causes "solvent shock," stripping the compound of its solvent shell and causing nucleation. An intermediate dilution step creates a controlled transition[2]. Furthermore, the3 guidelines mandate that final DMSO concentrations must remain <1% for biochemical assays and <0.2% for cell-based assays[3].

  • Intermediate Plate: Prepare an intermediate plate containing 98 µL of the target assay buffer (e.g., PBS or HEPES) per well.

  • Transfer: Transfer 2 µL from each well of the DMSO serial dilution plate into the corresponding well of the intermediate plate. This yields a 50x dilution and a 2% DMSO concentration. Mix rapidly to prevent local supersaturation.

  • Final Assay Assembly: Transfer 50 µL of the intermediate solution into the final assay plate containing 50 µL of the biological target/cells. The final assay concentration of DMSO is now uniformly 1.0%.

Quantitative Dilution Matrix

The following table summarizes the quantitative parameters for the top-dose well during the preparation workflow:

Workflow StepDescriptionCompound Conc.DMSO Conc. (%)Transfer Volume
Step 1 Primary Stock10.0 mM100%N/A (Dissolution)
Step 2 Serial Dilution (Top Dose)10.0 mM100%10 µL into next well
Step 3 Intermediate Dilution200.0 µM2.0%2 µL into 98 µL Buffer
Step 4 Final Assay Well100.0 µM1.0%50 µL into 50 µL Assay

Quality Control & Self-Validation

To ensure the trustworthiness of the generated data, the protocol must be self-validating.

  • Visual Inspection: Before intermediate transfer, inspect the DMSO serial dilution plate against a dark background. Any cloudiness indicates water contamination in the DMSO.

  • Kinetic Solubility Verification: For novel assay buffers, utilize nephelometry or subvisible particle detection (e.g., Backgrounded Membrane Imaging) on the intermediate dilution plate. An increase in particle counts or absorbance at 620 nm one hour post-dilution indicates that the compound has exceeded its kinetic solubility limit in that specific buffer matrix[2]. If precipitation occurs, lower the top-dose concentration rather than increasing the final DMSO percentage.

References

  • Assay Guidance Manual: Compound Preparation Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL:[Link]

  • Assay Operations for SAR Support - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Waters Corporation URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Crystallization of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

Document ID: AN-CRY-260324-01 Abstract This document provides a comprehensive guide to the crystallization of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride, a key intermediate in pharmaceutical synthesis. The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-CRY-260324-01

Abstract

This document provides a comprehensive guide to the crystallization of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying physicochemical principles. By grounding these methods in scientific theory, this guide aims to empower users to rationally troubleshoot and adapt these protocols to their specific needs. We will explore several robust crystallization techniques, including single-solvent recrystallization, anti-solvent vapor diffusion, and slow evaporation, providing detailed, step-by-step instructions and visual workflows.

Foundational Principles: The Science of Crystallization

Crystallization is a critical purification technique that transitions a solute from a liquid solution or melt to a solid crystalline state.[1] This process is governed by two primary, sequential events: nucleation and crystal growth.[2] For a compound like (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride, understanding its molecular structure is paramount to selecting an appropriate crystallization strategy.

The molecule possesses several key features that dictate its behavior in solution:

  • Piperidine Ring: A basic nitrogen atom, which is protonated to form the hydrochloride salt. This salt form significantly increases the polarity and potential for hydrogen bonding compared to the free base.[3][4]

  • Bromophenyl Group: A bulky, non-polar aromatic ring that contributes to the molecule's solubility in organic solvents.

  • Ketone Linker: A polar carbonyl group (C=O) that can act as a hydrogen bond acceptor.

The hydrochloride salt introduces strong ionic interactions and enhances the molecule's ability to form a stable, ordered crystal lattice.[1] The primary challenge and goal of any crystallization protocol is to create a state of supersaturation—a non-equilibrium condition where the concentration of the solute exceeds its solubility limit—in a controlled manner that favors the growth of well-ordered crystals over the rapid precipitation of an amorphous solid or the separation of an "oil".[2][5]

The Critical Role of the Solvent

The choice of solvent is the most critical variable in crystallization.[6] An ideal solvent system will exhibit differential solubility, meaning the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

Key considerations for solvent selection include:

  • Polarity Matching: The polarity of the solvent should be matched to the polarity of the solute. Given the hydrochloride salt form, polar protic solvents (e.g., alcohols like ethanol, methanol, isopropanol) or polar aprotic solvents (e.g., acetonitrile) are excellent starting points.[5]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the N-H of the protonated piperidine and the C=O group, influencing lattice formation.[6]

  • Volatility: For slow evaporation techniques, solvent volatility is key. Highly volatile solvents like dichloromethane (DCM) or acetone can sometimes lead to rapid precipitation and poor crystal quality, though they are often effective.[6]

Pre-Crystallization Workflow: A Systematic Approach

A systematic approach to crystallization begins with small-scale solubility screening to efficiently identify promising solvent systems.

Diagram 1: Crystallization Method Selection Workflow

G cluster_0 cluster_1 cluster_2 start Crude (4-Bromophenyl)(piperidin-3-yl)methanone HCl sol_screen Solubility Screening (10-20 mg in 0.5 mL solvent) start->sol_screen obs1 Observation 1: Poorly soluble at RT, fully soluble when hot obs2 Observation 2: Highly soluble at RT obs3 Observation 3: Insoluble or very poorly soluble proto1 Protocol 1: Single-Solvent Recrystallization obs1->proto1 Ideal for Slow Cooling proto2 Protocol 2 or 3: Anti-Solvent or Slow Evaporation obs2->proto2 Use as 'Good' Solvent proto_reassess Re-evaluate: Try alternative solvents or solvent mixtures obs3->proto_reassess Use as 'Poor' Solvent or try new options

Caption: Workflow for selecting a crystallization protocol based on initial solubility tests.

Table 1: Initial Solvent Screening Guide
Solvent ClassExample SolventsExpected Observation for Good SystemPotential Issues
Polar Protic Methanol, Ethanol, IsopropanolSparingly soluble cold, fully soluble hot[5]Too soluble, may require an anti-solvent
Polar Aprotic Acetonitrile, AcetoneSparingly soluble cold, fully soluble hotAcetone can be too volatile[6]
Ethers Tetrahydrofuran (THF)Moderate solubilityCan form peroxides; use freshly opened solvent
Esters Ethyl AcetateOften used as an anti-solvent[7]May not be a strong enough solvent on its own
Non-polar Toluene, HeptaneInsolublePrimarily used as anti-solvents

Experimental Protocols

Safety Precaution: Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

This is the most direct method and should be attempted first if a suitable solvent is identified from the screening process (e.g., isopropanol, ethanol).[5]

Methodology:

  • Dissolution: Place the crude (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride into an Erlenmeyer flask equipped with a stir bar.

  • Add the chosen solvent (e.g., isopropanol) dropwise while stirring and gently heating (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.[4]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes impurities.

  • Crystal Growth: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. A slow cooling rate is crucial as it favors the growth of larger, more well-defined crystals over small, impure ones.[5]

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product from the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[4]

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a free-flowing crystalline solid.

Protocol 2: Anti-Solvent Crystallization (Vapor Diffusion)

This method is highly effective when the compound is too soluble in all primary solvents. It works by slowly introducing a "poor" solvent (anti-solvent), in which the compound is insoluble, into a solution of the compound in a "good" solvent.[8]

Methodology:

  • Preparation: Dissolve the crude product (approx. 20-50 mg) in a minimal amount of a "good" solvent (e.g., methanol) in a small, open vial (e.g., 2 mL).

  • Setup: Place this small vial inside a larger, sealable jar or beaker (e.g., 20 mL scintillation vial).

  • Anti-Solvent Addition: Add a larger volume (e.g., 5-10 mL) of a "poor" anti-solvent (e.g., ethyl acetate or diethyl ether) to the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion and Growth: Seal the larger jar. The more volatile "good" solvent will slowly evaporate from the inner vial while the vapor of the "poor" anti-solvent diffuses into it. This gradual change in solvent composition slowly reduces the solubility of the compound, inducing controlled crystallization over several hours to days.

  • Isolation & Drying: Once a sufficient quantity of crystals has formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

Diagram 2: Anti-Solvent Vapor Diffusion Setup

G cluster_jar Sealed Outer Jar cluster_vial Inner Vial anti_solvent Anti-Solvent Pool (e.g., Ethyl Acetate) solution Solution of Compound in 'Good' Solvent (e.g., Methanol) anti_solvent->p2 'Poor' Solvent Vapor Diffuses In crystals Crystal Growth p1->solution 'Good' Solvent Evaporates

Caption: Schematic of the anti-solvent vapor diffusion crystallization method.

Protocol 3: Slow Evaporation

This is a simple technique suitable for generating high-quality single crystals for analysis, such as X-ray crystallography. It is particularly useful when the compound is moderately soluble at room temperature.[9]

Methodology:

  • Dissolution: Dissolve the compound in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane) in a vial to create a near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm and pierce it with one or a few small holes using a needle. The size and number of holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days. As the solvent volume decreases, the solution becomes supersaturated, leading to crystal formation.

  • Isolation: Once crystals have formed, they can be isolated by carefully decanting the remaining solvent.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
"Oiling Out" Solution is too concentrated; cooling is too rapid; solvent is not ideal.[5]Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool much more slowly. Try a different solvent system.
Amorphous Precipitation Supersaturation was achieved too quickly.Slow down the process: decrease the cooling rate, or use a slower anti-solvent diffusion method (e.g., a less volatile anti-solvent).[5]
No Crystals Form Solution is not sufficiently supersaturated; compound may be too pure (no nucleation sites).Try to induce nucleation by scratching the inside of the flask with a glass rod. Add a "seed crystal" from a previous batch. Concentrate the solution by slowly evaporating some solvent.
Poor Crystal Quality Crystallization occurred too rapidly.Repeat the process using a slower method. For slow cooling, insulate the flask to decrease the cooling rate. For vapor diffusion, use a tighter seal or a less volatile solvent.

Characterization of Crystalline Material

After successful crystallization, it is essential to characterize the solid form to confirm its identity, purity, and crystallinity.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for confirming the crystalline nature of the material, providing a unique fingerprint for a specific crystal form.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups and is sensitive to changes in the crystalline environment.[1]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Gajanan S. Sanap, et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • ECHA. (n.d.). (4-bromophenyl)(piperidin-3-yl)
  • IntechOpen. (2022).
  • University of Rennes. (n.d.).
  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • ACS Publications. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride.
  • MDPI. (2021).
  • Chemical Review and Letters. (2021).
  • Karimi-Jafari, M., et al. (2018). Reaction Crystallization. In Crystal Engineering: A Textbook. [Link]

  • Chadha, R., et al. (2012). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Semantic Scholar. [Link]

  • Murugesan, S., et al. (2006). Synthesis and characterization of some 2,6-diaryl-3-(4-arylthio)piperidin-4-ones. Chemical & Pharmaceutical Bulletin, 54(6), 795-801. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

Welcome to the technical support center for the synthesis of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles and field-proven methodologies to ensure you can achieve reliable and reproducible results.

The synthesis of this molecule, a valuable intermediate in pharmaceutical development, typically involves a multi-step process. A common and robust strategy involves the N-protection of a piperidine-3-yl precursor, followed by a key carbon-carbon bond formation step—often a Grignard reaction—and subsequent deprotection and salt formation. This guide will focus primarily on this pathway, addressing potential issues at each critical stage.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is presented with potential causes and actionable solutions.

Question 1: Why is my Grignard reagent formation sluggish or failing entirely?

Failure to form the 4-bromophenylmagnesium bromide is a frequent initial hurdle. Success hinges on meticulous preparation and the complete exclusion of atmospheric moisture and protic impurities.

Potential Causes & Solutions:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from initiating.[1]

    • Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine (the disappearance of the purple/brown color indicates activation) or a few drops of 1,2-dibromoethane to the flask containing the magnesium turnings.[1][2] Gentle crushing of the turnings under an inert atmosphere can also expose a fresh surface.

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by water. This includes residual moisture in glassware, solvents, or the 4-bromobenzene starting material.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Solvents like Tetrahydrofuran (THF) or diethyl ether must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is recommended.[1]

  • Impure 4-Bromobenzene: The starting aryl halide must be pure and free from acidic contaminants.

    • Solution: Use a high-purity grade of 4-bromobenzene. If purity is uncertain, consider filtration through a plug of activated alumina or distillation.

Question 2: The Grignard reaction is complete, but my yield of the N-protected ketone is consistently low. What are the primary causes?

Low yields after the addition of the Grignard reagent to the N-protected piperidine-3-carbonyl derivative (e.g., ester, Weinreb amide) are often due to competing side reactions.

Potential Causes & Solutions:

  • Wurtz Coupling: The Grignard reagent can react with unreacted 4-bromobenzene to form 4,4'-dibromobiphenyl as a byproduct.[1]

    • Solution: Prepare the Grignard reagent by adding the 4-bromobenzene solution slowly to the magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the Wurtz coupling side reaction.[1]

  • Enolization of the Electrophile: The Grignard reagent can act as a base, deprotonating the acidic proton alpha to the carbonyl group of the piperidine electrophile. This results in the recovery of starting material after aqueous workup.[1]

    • Solution: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[1] Using a less basic Grignard reagent or converting the piperidine-3-carboxylic acid to a more suitable electrophile, such as a Weinreb amide (N-methoxy-N-methylamide), can also mitigate this issue.

  • Over-addition (for Ester Electrophiles): When using an ester as the electrophile, the initially formed ketone can be attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol byproduct.[3]

    • Solution: Again, low-temperature addition is critical. Alternatively, using a Weinreb amide is highly recommended as the resulting metal-chelated intermediate is stable and prevents over-addition.

Frequently Asked Questions (FAQs)

This section covers broader topics and strategic decisions in the synthesis workflow.

Question 3: What is the most suitable N-protecting group for this synthesis?

The choice of the nitrogen protecting group is critical. It must be stable to the strongly basic/nucleophilic conditions of the Grignard reaction yet be readily removable without affecting the rest of the molecule.

  • tert-Butoxycarbonyl (Boc): This is the most commonly recommended protecting group for this synthesis. It is highly stable to Grignard reagents and can be efficiently removed under acidic conditions (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in an organic solvent like dioxane or ethyl acetate) that are compatible with the final product.[4][5][6]

  • Carboxybenzyl (Cbz): While also stable to Grignard conditions, its removal typically requires catalytic hydrogenation (e.g., H₂, Pd/C). This may not be ideal as it can potentially lead to the hydrodebromination of the 4-bromophenyl group.

Protecting Group Protection Reagent Common Deprotection Conditions Stability Notes
Boc Di-tert-butyl dicarbonate (Boc₂O)TFA/DCM; 4M HCl in DioxaneExcellent stability to Grignard reagents.[6]
Cbz Benzyl chloroformateH₂, Pd/C (Hydrogenolysis)Stable to Grignard reagents, but deprotection may cause debromination.
Question 4: My final product is pure, but I struggle to form a solid hydrochloride salt. What can I do?

The formation of the hydrochloride salt is the final step to yield a stable, crystalline solid. Oiling out or difficulty with precipitation can be frustrating.

  • Solvent Choice is Key: The freebase product is typically dissolved in a non-polar, anhydrous solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, ethyl acetate, or a mixture of DCM and hexanes.

  • Reagent for HCl: Anhydrous HCl is required. This is most conveniently used as a solution in an organic solvent, such as 2M HCl in diethyl ether or 4M HCl in dioxane. Gaseous HCl can also be bubbled through the solution, but this is less controlled.

  • Procedure:

    • Dissolve the purified freebase in a minimal amount of a suitable anhydrous solvent (e.g., ethyl acetate or DCM).

    • Cool the solution in an ice bath.

    • Slowly add a slight excess (e.g., 1.1 equivalents) of the HCl solution dropwise with stirring.

    • If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod to induce crystallization.

    • If the product oils out, you can try adding a non-polar co-solvent like hexanes or petroleum ether to decrease the solubility of the salt.

    • Allow the mixture to stir in the cold for a period to maximize precipitation before collecting the solid by filtration.

Experimental Protocols & Visualizations

Protocol 1: General Synthesis of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

This protocol outlines the key steps starting from N-Boc-piperidine-3-carboxylic acid.

Step 1: Weinreb Amide Formation

  • Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq.) and a coupling agent like EDC (1.2 eq.) along with a base such as triethylamine (2.5 eq.).

  • Stir at room temperature until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify by column chromatography to yield the N-Boc-N'-methoxy-N'-methylpiperidine-3-carboxamide.

Step 2: Grignard Reaction

  • Prepare 4-bromophenylmagnesium bromide from magnesium turnings (1.5 eq.) and 4-bromobenzene (1.4 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).[2]

  • In a separate flame-dried flask, dissolve the Weinreb amide (1.0 eq.) in anhydrous THF and cool to 0 °C.

  • Slowly add the prepared Grignard reagent to the Weinreb amide solution via cannula.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction carefully by slow addition of a saturated aqueous ammonium chloride solution.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ketone by column chromatography.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the purified N-Boc protected ketone (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq.).

  • Stir the mixture at room temperature. The product hydrochloride salt should precipitate. Monitor the deprotection by TLC/LC-MS to ensure the disappearance of the starting material.[7]

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visual Workflow of the Synthesis

G cluster_0 Step 1: N-Protection & Activation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection & Salt Formation start Piperidine-3-carboxylic Acid boc N-Boc Protection (Boc₂O, Base) start->boc weinreb Weinreb Amide Formation (HN(OMe)Me, Coupling Agent) boc->weinreb grignard_add Grignard Addition (Low Temperature) weinreb->grignard_add grignard_prep Prepare 4-Bromophenyl Magnesium Bromide grignard_prep->grignard_add workup Aqueous Workup & Purification grignard_add->workup deprotect Boc Deprotection (4M HCl in Dioxane) workup->deprotect precipitate Precipitation & Filtration deprotect->precipitate final_product (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride precipitate->final_product

Caption: General synthetic workflow.

Troubleshooting Decision Tree for Low Yield

G start Problem: Low Yield of Ketone Product check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm cause1 High % of Unreacted Piperidine Starting Material? check_sm->cause1 cause2 Major Biphenyl Byproduct (Wurtz Coupling)? check_sm->cause2 cause3 Other Significant Impurities? check_sm->cause3 sol1a Cause: Inactive Grignard Reagent Solution: Check anhydrous conditions, activate Mg, titrate reagent. cause1->sol1a Yes sol1b Cause: Enolization Solution: Lower reaction temp (-78 °C), use Weinreb amide. cause1->sol1b Yes sol2 Cause: Grignard reagent reacting with aryl halide. Solution: Slow addition of 4-bromobenzene during prep. cause2->sol2 Yes sol3 Cause: Over-addition (if using ester) Solution: Use Weinreb amide or run at lower temperature. cause3->sol3 Yes

Caption: Decision tree for troubleshooting low yield.

References

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Aapptec. Retrieved from [Link]

  • Bouzidi, N., & Gozzi, C. (2008). Experimental Design and Optimization: Application to a Grignard Reaction. Journal of Chemical Education, 85(11), 1544. Retrieved from [Link]

  • Tala, S. D., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 34-48). Academic Press.
  • Kumar, A., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research.
  • PubChem. (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
  • NextSDS. (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2015). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Retrieved from [Link]

  • Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel- Crafts Acylation. Organic Syntheses, 95, 486-499. Retrieved from [Link]

  • Steiner, S., et al. (2021). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Angewandte Chemie International Edition, 60(42), 23202-23208. Retrieved from [Link]

  • Organic Syntheses Procedure. 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses. Retrieved from [Link]

  • Knochel, P., et al. (2008). Synthesis by Reaction of Aryl Halides and Magnesium in the Presence of Lithium Chloride.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9185-9188.

Sources

Optimization

Technical Support Center: Strategies for Dissolving (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies for overcoming solubility challenges with (4-Bromophenyl)(piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies for overcoming solubility challenges with (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride in Dimethyl Sulfoxide (DMSO). The following sections offer a combination of frequently asked questions for rapid problem-solving and in-depth technical guides that explain the chemical principles behind the recommended procedures.

Quick Reference: Frequently Asked Questions (FAQs)

Q1: My (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is not dissolving in DMSO at my desired concentration. What are the immediate steps I should take?

A1: Initially, confirm the quality and dryness of your DMSO, as it is hygroscopic and absorbed water can lower its solvating power for organic compounds.[1] Employ gentle heating (e.g., a 37°C water bath) and vortexing or sonication to aid dissolution.[2] These methods increase the kinetic energy of the system and help break down the crystal lattice of the compound.[3]

Q2: I've managed to dissolve the compound with heating, but it precipitates out upon cooling or when I dilute it into my aqueous assay buffer. What is happening?

A2: This phenomenon, known as precipitation upon dilution, is common for compounds dissolved in a strong organic solvent like DMSO when introduced into an aqueous environment where their solubility is much lower.[2] The initial high-concentration DMSO stock is a kinetically soluble solution, which can be unstable. To mitigate this, consider preparing a more dilute stock solution in DMSO or using a co-solvent system to improve the compound's solubility in the final assay medium.

Q3: Can the hydrochloride salt form of the compound be the source of the solubility issue in DMSO?

A3: Yes, while hydrochloride salts are often prepared to enhance aqueous solubility, they may not always have high solubility in organic solvents like DMSO.[4] Salts of organic compounds can have complex dissolution behaviors in non-polar solvents. In some cases, converting the hydrochloride salt to its free base form might be necessary to achieve the desired solubility in specific organic solvents.[5][6]

Q4: Are there alternative solvents or solvent systems I can use if I cannot achieve the desired concentration in 100% DMSO?

A4: If solubility in pure DMSO is limited, a co-solvent system can be effective.[1] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered, depending on the compatibility with your experimental setup.[1] Alternatively, a mixture of DMSO with a small amount of a polar protic solvent like methanol might improve solubility.[5]

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Dissolution Protocol in DMSO

The initial state of your compound and the solvent play a critical role in achieving complete dissolution. The following protocol outlines a systematic approach to preparing a DMSO stock solution of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride.

Experimental Protocol: Preparation of a DMSO Stock Solution
  • Material Preparation :

    • Ensure the (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is a fine powder to maximize surface area. If necessary, gently grind the solid in a mortar and pestle.

    • Use a fresh, unopened bottle of anhydrous or high-purity DMSO.[1]

  • Dissolution Procedure :

    • Weigh the desired amount of the compound into a sterile, appropriate-sized vial.

    • Add a small volume of DMSO to create a slurry.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Gradually add the remaining volume of DMSO while continuing to vortex.

    • If the compound is not fully dissolved, proceed to the following enhancement techniques.

  • Enhancement Techniques :

    • Sonication : Place the vial in a bath sonicator for 5-10 minute intervals.[2] Visually inspect the solution for clarity after each interval. Sonication uses ultrasonic waves to create cavitation, which can help break apart solid aggregates.[7]

    • Gentle Heating : Place the vial in a water bath set to 30-40°C.[3] Swirl the vial periodically. It is crucial to first assess the thermal stability of your compound to avoid degradation.[1]

Causality and Scientific Rationale

The kinetic solubility of a compound is often higher than its thermodynamic solubility.[8] By starting with the compound in its solid state and dissolving it in DMSO, you are overcoming the crystal lattice energy.[8] Physical methods like vortexing, sonication, and gentle heating provide the necessary energy to expedite this process.

Guide 2: The Strategic Use of Co-Solvents

When a single solvent system is insufficient, a co-solvent system can modify the polarity of the solvent environment to better match the solute.

Data Presentation: Recommended Co-Solvent Systems
Co-SolventSolvent TypeRecommended Starting Ratio (DMSO:Co-Solvent)Notes
N,N-Dimethylformamide (DMF)Polar Aprotic9:1Similar to DMSO, good for polar compounds. Ensure compatibility with your assay.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic9:1A powerful solvent, but consider potential toxicity in cellular assays.[1]
Ethanol or MethanolPolar Protic9.5:0.5 to 9:1Can help solvate the hydrochloride salt. Use minimal amounts to avoid precipitation.
Polyethylene Glycol 200/400 (PEG)Polar9:1Can improve aqueous compatibility of the final solution.
Visualization: Co-Solvent Strategy Workflow

Caption: Workflow for selecting and optimizing a co-solvent system.

Guide 3: Conversion of Hydrochloride Salt to Free Base

For reactions or assays that are sensitive to acidic conditions or require non-polar solvents, converting the hydrochloride salt to its free base is a standard and effective strategy.[5][6] The free amine form is typically more soluble in a wider range of organic solvents.

Experimental Protocol: Free-Basing (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride
  • Dissolution : Dissolve the hydrochloride salt in a minimal amount of deionized water.

  • Neutralization : Cool the solution in an ice bath. Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH), dropwise while stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 8-9.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane (DCM) or ethyl acetate). The free base will preferentially move into the organic layer.

  • Drying and Concentration : Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base.

Visualization: Chemical Transformation

Caption: Conversion of the hydrochloride salt to its more organic-soluble free base.

Guide 4: Assessing Thermal Stability

References

  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of.... Available at: [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). How to dissolve a poorly soluble drug?. Available at: [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available at: [Link]

  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available at: [Link]

  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available at: [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Available at: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Available at: [Link]

  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of compounds slightly soluble or insoluble in DMSO?. Available at: [Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2025). Enhancing the Solubility of Poorly Soluble Drugs. Available at: [Link]

  • Chemical Substance Information. (n.d.). (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride — Chemical Substance Information. Available at: [Link]

  • PubChemLite. (n.d.). (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride (C12H16BrNO). Available at: [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of drug in DMSO?. Available at: [Link]

  • PMC. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Available at: [Link]

  • MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF. Available at: [Link]

Sources

Troubleshooting

Preventing thermal degradation of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride during storage

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the prevention of thermal degradation of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride durin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the prevention of thermal degradation of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride during storage. It offers in-depth troubleshooting advice and frequently asked questions to ensure the integrity and stability of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and stability of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride.

Q1: What are the ideal storage conditions for (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a tightly sealed container to minimize exposure to moisture and air.[1][2][3] For extended storage, conditions of -20°C can also be utilized.[4]

Q2: Why is it important to store this compound as a hydrochloride salt?

A2: The hydrochloride salt form of (4-Bromophenyl)(piperidin-3-yl)methanone significantly enhances its stability compared to the free base.[5][6] The protonation of the piperidine nitrogen reduces its reactivity and susceptibility to oxidative degradation.[5] Furthermore, hydrochloride salts typically form more stable crystalline lattices, which can protect the molecule from degradation.[7]

Q3: What are the visible signs of thermal degradation?

A3: Visual indicators of degradation can include a change in color (e.g., yellowing or browning), clumping of the powder, or a noticeable change in odor. However, significant degradation can occur before any visible signs are apparent. Therefore, analytical testing is crucial for confirming stability.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can accelerate the rate of chemical degradation.[8] For (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride, thermal stress can potentially lead to the cleavage of the piperidine ring or reactions involving the bromophenyl and ketone groups.[5][9][10][11] Storing the compound at recommended low temperatures minimizes the kinetic energy available for these degradation reactions to occur.[1][7]

Q5: Should I be concerned about humidity during storage?

A5: Yes, humidity is a critical factor. Excess moisture can lead to the hydrolysis of the compound or facilitate other degradation pathways.[1][5] It is essential to store the compound in a desiccated environment or within a container with a desiccant pack.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Q1: My compound has developed a yellowish tint. What does this mean and what should I do?

A1: A color change often indicates the formation of degradation products. This could be due to exposure to elevated temperatures, light, or oxygen.

Troubleshooting Steps:

  • Isolate the affected batch: Do not use the discolored material for critical experiments.

  • Verify storage conditions: Check temperature and humidity logs to ensure they have been within the recommended range.

  • Perform analytical testing: Conduct HPLC analysis to identify and quantify any impurities. A comparison with a reference standard stored under ideal conditions is recommended.[8][12][13][14][15]

  • Review handling procedures: Ensure the compound is not left at room temperature for extended periods during weighing or sample preparation.

Q2: I am seeing unexpected peaks in my HPLC analysis. Could this be thermal degradation?

A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Thermal stress can lead to the formation of various byproducts.

Troubleshooting Workflow:

start Unexpected HPLC Peaks Observed check_standard Analyze a fresh, properly stored reference standard start->check_standard peaks_present Are peaks present in the reference? check_standard->peaks_present yes_peaks Yes peaks_present->yes_peaks Yes no_peaks No peaks_present->no_peaks No issue_with_standard Issue with reference standard or analytical method yes_peaks->issue_with_standard degradation_suspected Degradation of the sample is likely no_peaks->degradation_suspected forced_degradation Perform forced degradation study (see Protocol 1) degradation_suspected->forced_degradation compare_profiles Compare degradation profiles forced_degradation->compare_profiles confirm_identity Confirm identity of degradants (e.g., LC-MS) compare_profiles->confirm_identity

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q3: The solubility of my compound seems to have decreased. Is this related to storage?

A3: A change in solubility can be a consequence of degradation, where the degradation products may be less soluble than the parent compound. It can also be due to changes in the crystalline form of the compound.

Troubleshooting Steps:

  • Visual Inspection: Examine the solid material under a microscope for any changes in crystal structure.

  • Solubility Test: Perform a standardized solubility test and compare the results with the certificate of analysis or data from a fresh batch.

  • Analytical Characterization: Use techniques like Powder X-ray Diffraction (PXRD) to check for changes in crystallinity and HPLC to check for chemical degradation.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride.

Protocol 1: Forced Thermal Degradation Study

Objective: To intentionally degrade the compound under controlled thermal stress to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[13]

Materials:

  • (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

  • HPLC grade solvent (e.g., acetonitrile, water)

  • Thermostatically controlled oven

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound into a clean, dry glass vial.

  • Thermal Stress: Place the vial in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Solution Preparation: After the stress period, allow the sample to cool to room temperature. Dissolve the contents of the vial in a known volume of HPLC mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • HPLC Analysis: Inject the prepared solution into the HPLC system and analyze the chromatogram for the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound to the total area of all peaks.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period, as outlined in the ICH Q1A(R2) guidelines.[16][17][18][19][20]

Materials:

  • Multiple batches of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

  • Climate-controlled stability chamber (2-8°C)

  • HPLC system with a UV detector

Procedure:

  • Initial Analysis (Time 0): For each batch, perform initial analysis including appearance, HPLC purity, and any other relevant tests.

  • Storage: Place the samples in the stability chamber at 2-8°C.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, perform the same set of analyses as at Time 0.

  • Data Evaluation: Compare the results over time to identify any trends in degradation.

Section 4: Data and Visualization

Table 1: Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8°CMinimizes thermal degradation by reducing molecular motion and reaction rates.[1]
Humidity <40% Relative HumidityPrevents hydrolysis and other moisture-mediated degradation pathways.[1]
Light Store in the dark (amber vials)Protects against photolytic degradation.
Atmosphere Tightly sealed containerMinimizes exposure to oxygen, thereby preventing oxidative degradation.[5]
Diagram 1: Potential Thermal Degradation Pathways

A (4-Bromophenyl)(piperidin-3-yl)methanone HCl B Piperidine Ring Cleavage Products (e.g., smaller amines, alkenes) A->B High Temp C Debromination Products A->C High Temp D Products of Ketone Reactions A->D High Temp

Caption: Potential degradation pathways under thermal stress.

References

  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • ICH. Quality Guidelines. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • GMP eye. 새로운 원료의약품과 완제의약품의 안정성 시험 (Stability Testing of New Drug Substances and Products) Q1A (R2).
  • SynThink.
  • Slideshare. (2015, July 28). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Aurore Life Sciences Private Limited. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • FDA. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • ScienceDirect. (2016, January).
  • IJIRT. (2026, March 20). Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products.
  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Journal of the American Chemical Society. Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • ScienceDirect. (2014, May). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
  • Unchained Labs. Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • Crystal Pharmatech.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.
  • Autech. The Storage Conditions For APIs And Medicines.
  • ChemicalBook. Piperidine CAS#: 110-89-4.
  • MDPI. (2024, May 4).
  • Chemical Engineering Transactions. (2024, May 4).
  • MDPI. (2021, November 10).

Sources

Optimization

Technical Support Center: Optimizing Purification of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of crude (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride. It is structu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of crude (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for purifying crude (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride?

The most effective initial strategy depends on the scale of your synthesis and the nature of the impurities. For most lab-scale purifications, a multi-step approach is recommended:

  • Aqueous Acid/Base Extraction: This is a powerful first step to separate your basic product from neutral and acidic impurities.[1][2][3] The hydrochloride salt is water-soluble, while many organic byproducts are not.

  • Recrystallization: This is the preferred method for obtaining high-purity crystalline material. The choice of solvent is critical and is discussed in detail below.

  • Solvent Washes/Trituration: If the crude material is already a solid, washing or triturating it with a solvent in which the product is insoluble (like diethyl ether or ethyl acetate) can effectively remove non-polar impurities.[4]

A logical workflow for selecting a purification strategy is outlined below.

Purification Decision Tree start Crude Product (4-Bromophenyl)(piperidin-3-yl)methanone HCl is_solid Is the crude material a solid? start->is_solid is_oily Is the crude material an oil or gum? is_solid->is_oily No wash Perform Solvent Wash (e.g., Diethyl Ether, Ethyl Acetate) is_solid->wash Yes extraction Perform Acid/Base Extraction is_oily->extraction Yes recrystallize Recrystallization wash->recrystallize extraction->recrystallize chromatography Consider Column Chromatography recrystallize->chromatography Persistent Impurities final_product Pure Crystalline Product recrystallize->final_product Success chromatography->final_product

Caption: Initial decision tree for purification strategy.

Q2: Should I purify the free base or the hydrochloride salt?

It is almost always advantageous to purify the compound as its hydrochloride salt.

  • Expertise & Experience: The hydrochloride salt form significantly reduces the compound's volatility and tendency to streak on silica gel chromatography compared to the free base. The protonated piperidine nitrogen makes the molecule more polar and crystalline, which is ideal for recrystallization. Attempting to chromatograph the free base often leads to poor separation and yield due to its strong interaction with the acidic silanol groups on standard silica gel.[5]

If you need to isolate the free base, it is best to perform the final purification on the salt and then liberate the free base in a final acid/base extraction step just before use.

Q3: What are the likely impurities I need to remove?

Impurities will depend on the synthetic route, but common contaminants may include:

  • Unreacted Starting Materials: Such as 4-bromoacetophenone or protected piperidine precursors.[6]

  • Reagents and Byproducts: For instance, if an N-Boc protecting group was used, you might have residual deprotection reagents.[4] If a coupling agent was used for amide bond formation, byproducts from that reagent could be present.

  • Over-brominated or Under-brominated Species: Depending on the bromination step in the synthesis.

  • Solvents: Residual solvents from the reaction or initial workup.

LC-MS analysis of your crude material is highly recommended to identify the mass of the main impurities, which can provide clues to their structure and help tailor the purification strategy.[4]

Troubleshooting Guide

Recrystallization Issues
Q: My compound "oils out" or precipitates as a gum during recrystallization. What should I do?

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than forming crystals. This typically happens when the compound's melting point is lower than the boiling point of the solvent or when impurities are present.

Troubleshooting Steps:

  • Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent until the oil redissolves completely.

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling encourages the formation of an ordered crystal lattice.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.

  • Change the Solvent System: Your current solvent may be a poor choice. A good recrystallization solvent should dissolve the compound when hot but not when cold. For hydrochloride salts, polar protic solvents are often effective.

Solvent SystemRationale & Use Case
Isopropanol (IPA) / Methanol Often the first choice. Good balance of polarity to dissolve the salt when hot.[4]
Ethanol / Water The addition of water increases polarity, which can help dissolve highly polar impurities.
Methanol / Diethyl Ether Dissolve the salt in a minimum of hot methanol, then slowly add diethyl ether as an anti-solvent until turbidity appears.[7]
Acetone / Methanol Can be effective for obtaining well-formed crystals.[8]
Q: My recovery is very low after recrystallization. How can I improve it?

Low recovery is usually due to the compound having significant solubility in the cold recrystallization solvent or using an excessive amount of solvent.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cool Thoroughly: Ensure the crystallization mixture is cooled to 0-4 °C in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize precipitation.

  • Recover from Mother Liquor: Concentrate the filtrate (the liquid left after filtering the crystals) to a smaller volume and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Switch to an Anti-Solvent System: Dissolve your compound in a good solvent (like methanol) and then add a miscible "anti-solvent" in which your compound is insoluble (like diethyl ether or hexane) to force precipitation.[4]

Chromatography Issues
Q: I need to use column chromatography. What conditions should I use for a polar hydrochloride salt?

Standard silica gel chromatography is challenging for polar amine hydrochlorides due to their high polarity, which can lead to very long retention times or complete retention on the column.[4][5]

Recommended Approaches:

  • Reversed-Phase Chromatography (C18): This is often the most effective method. The stationary phase is non-polar, and a polar mobile phase is used.

    • Mobile Phase: A gradient of acetonitrile in water with an acidic additive (0.1% trifluoroacetic acid or formic acid) is a good starting point. The acid ensures the piperidine nitrogen remains protonated and improves peak shape.

  • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[9][10] It is an excellent alternative for polar compounds that are too strongly retained in reversed-phase.

  • Modified Normal-Phase Chromatography: If you must use silica gel, the mobile phase must be modified to reduce the strong interaction between the basic compound and the acidic silica.

    • Mobile Phase Additive: Add a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to your eluent (e.g., dichloromethane/methanol).[11] The triethylamine will compete with your compound for the acidic sites on the silica, allowing it to elute with better peak shape.

Chromatography Workflow start Purification by Chromatography Needed rp_hplc Reversed-Phase HPLC (C18 Column) Mobile Phase: ACN/H2O + 0.1% TFA start->rp_hplc Preferred Method hilic HILIC (Silica or Amino Column) Mobile Phase: High % ACN start->hilic Alternative for Very Polar Compounds normal_phase Modified Normal Phase (Silica Column) Mobile Phase: DCM/MeOH + 1% Et3N start->normal_phase If RP/HILIC is not available check_purity Analyze Fractions (TLC, LC-MS) rp_hplc->check_purity hilic->check_purity normal_phase->check_purity pure_product Combine Pure Fractions & Evaporate check_purity->pure_product Purity Confirmed Acid_Base_Extraction cluster_0 Step 1: Dissolution cluster_1 Step 2: Liquid-Liquid Extraction cluster_2 Step 3: Separation s0 Crude Mixture: - Product HCl (water-soluble) - Neutral Impurity (organic-soluble) s1_layers Add DCM and Water Shake Gently s0->s1_layers s1_result Two Layers Form: - Aqueous Layer (Top) - Organic/DCM Layer (Bottom) s1_layers->s1_result aq_layer Aqueous Layer Contains: Product HCl s1_result->aq_layer org_layer Organic Layer Contains: Neutral Impurity s1_result->org_layer

Sources

Troubleshooting

Troubleshooting co-eluting impurities in (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride batches

Welcome to the Technical Support Center for (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride . As a Senior Application Scientist, I frequently see analytical methods fail during API batch release because they treat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride .

As a Senior Application Scientist, I frequently see analytical methods fail during API batch release because they treat all co-elutions as a simple gradient problem. This compound presents a dual challenge: it contains a strongly basic secondary amine (the piperidine ring) that wreaks havoc on standard silica columns, and it is prone to generating structurally rigid regioisomers during its Friedel-Crafts synthesis.

This guide is engineered to move beyond trial-and-error. Below, you will find the mechanistic causality behind these co-elutions, a diagnostic workflow, and self-validating protocols to ensure your chromatographic methods are robust, reproducible, and scientifically sound.

I. Diagnostic Workflow for Co-Elution Resolution

Before adjusting your mobile phase, you must diagnose the physical chemistry of the co-elution. Use the decision tree below to determine if your issue is driven by secondary column interactions or true thermodynamic co-elution.

TroubleshootingWorkflow A Co-elution in API Batch B Analyze Peak Shape A->B C Tailing (As > 1.5) B->C Secondary Interactions D Symmetrical (As < 1.2) B->D True Co-elution E Adjust pH / Mask Silanols C->E F LC-MS/MS Profiling D->F E->B Re-evaluate G Isobaric (m/z 268/270) F->G Regioisomers H Des-bromo (m/z 190) F->H SM Impurity I Switch to PFP Column G->I J Apply Focused Gradient H->J

Diagnostic workflow for resolving co-eluting impurities in piperidine-based API batches.

II. Quantitative Impurity Profiling

Understanding the mass and relative retention time (RRT) of your impurities is critical for method development. The table below summarizes the quantitative data for the most common impurities found in batches of this API.

Impurity / Analytem/z (ESI+)RRT (Approx)Causality of FormationPrimary Resolution Strategy
Des-bromo impurity 190.10.85Debromination or impure starting materialFocused shallow gradient
2-Bromo regioisomer 268.0 / 270.00.95Ortho-acylation during Friedel-CraftsPFP / Phenyl-Hexyl column ( π−π )
API (4-Bromo isomer) 268.0 / 270.01.00N/AN/A
N-Boc intermediate 368.1 / 370.11.45Incomplete HCl deprotectionIncrease organic modifier wash

III. Technical FAQs: Troubleshooting Causality

Q: Why does the main API peak tail so severely, masking early-eluting degradation products? A: The causality lies in the pKa of the molecule. The piperidine ring is a strongly basic secondary amine. At a typical mildly acidic mobile phase (pH 3-5), the amine is fully ionized. These cations undergo aggressive secondary ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on standard C18 stationary phases. Resolution: You must either fully protonate the silanols by dropping the buffer pH to 2.0[1], or dynamically mask them. Adding a volatile amine like 1-methylpiperidine to the mobile phase competitively binds to active silanols, which significantly suppresses baseline noise and sharpens the peak shape of the target analyte.

Q: We detect an isobaric co-eluting peak (m/z 268/270). How do we separate it from the main API? A: This is almost certainly a regioisomer—specifically (2-bromophenyl)(piperidin-3-yl)methanone—arising from unintended ortho-acylation. Because the hydrophobicity of the 2-bromo and 4-bromo isomers is virtually identical, standard hydrophobic retention (C18) fails. Resolution: Switch the separation mechanism from hydrophobic to steric/ π−π interactions. Using a Pentafluorophenyl (PFP) column exploits the different dihedral angles between the carbonyl and the bromophenyl ring in the ortho vs. para isomers. The rigid fluorine atoms on the stationary phase recognize this steric difference, allowing baseline resolution.

Q: How can we resolve the des-bromo impurity without extending the run time to 60+ minutes? A: The des-bromo impurity (phenyl(piperidin-3-yl)methanone) often elutes just before the API. Extending a linear gradient simply flattens the entire run, wasting time and solvent. Resolution: Implement a focused gradient. Calculate the exact elution concentration of the API, and create a shallow gradient strictly around that specific organic window[2]. This selectively increases resolution for the critical pair while allowing steep gradients before and after to save time.

IV. Validated Experimental Methodologies

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . If the internal checks fail, the method prevents you from reporting false data.

Protocol 1: Orthogonal UPLC Method for Regioisomer Separation

Objective: Baseline resolution of 2-bromo and 4-bromo isomers using thermodynamic and steric control.

  • Stationary Phase Selection: Install a PFP (Pentafluorophenyl) column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.01 M potassium dihydrogen phosphate. Strictly adjust to pH 2.0 using phosphoric acid to ensure complete silanol protonation[1].

    • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Focused Gradient Programming: Start at 5% B. Ramp to 20% B over 2 minutes. Apply a focused, shallow gradient from 20% to 30% B over 10 minutes to maximize selectivity[2].

  • Thermodynamic Control: Set the column oven to exactly 30 °C. Lower temperatures enhance steric selectivity for rigid isomers[3].

  • Self-Validation Check: Inject a system suitability standard containing both the 2-bromo and 4-bromo isomers. Validation Gate: Proceed with batch analysis ONLY if the resolution factor ( Rs​ ) between the two peaks is ≥1.5 .

Protocol 2: LC-MS/MS Isotopic Validation of Impurities

Objective: Differentiate co-eluting protected intermediates from des-bromo degradants without relying solely on retention time.

  • Sample Preparation: Dilute the problematic batch sample to 0.1 mg/mL in a 50:50 Water:Methanol solution.

  • Ionization Parameters: Operate the ESI source in positive mode. Set the scan range from 100 to 500 m/z.

  • Isotopic Profiling (The Validation Step): Bromine naturally occurs as 79 Br and 81 Br in a ~1:1 ratio. You must use this signature to validate the identity of the co-eluting mass.

    • Check A: If the co-eluting peak shows a doublet at m/z 368.1 and 370.1 of equal intensity, it retains the bromine atom. This definitively diagnoses the N-Boc protected intermediate.

    • Check B: If the peak shows a singlet at m/z 190.1 and lacks the isotopic doublet entirely, it confirms the loss of the bromine atom, diagnosing the des-bromo impurity.

V. References

1.[1] A Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Estimation of Related Substances and Degradants in Paliperidone Active - Oxford Academic - 1 2.[3] Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC - 3 3.[2] Using Focused Gradients to Improve Peptide Purity Using Reversed-Phase Flash Chromatography - Biotage - 2 4. Two trace analytical methods for simultaneous determination of three classes of perfluoroalkyl acids in food and drinking water - Diva-Portal.org - Link

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra comparison for (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Bromophenyl)(piperidin-3-yl)methanone Hydrochloride Introduction In the landscape of pharmaceutical research and drug development, the precise structural el...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-Bromophenyl)(piperidin-3-yl)methanone Hydrochloride

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride, a key intermediate in the synthesis of various biologically active compounds.

This document moves beyond a mere presentation of spectral data. As a guide for researchers and scientists, it delves into the rationale behind spectral patterns, the influence of the molecule's structural features—such as the substituted aromatic ring and the stereochemistry of the piperidine moiety—and the significant effects of its formulation as a hydrochloride salt. The presence of the hydrochloride salt, while often beneficial for solubility and stability, introduces specific complexities in NMR analysis, such as the protonation of the piperidine nitrogen, which profoundly influences the chemical shifts of adjacent nuclei.[1][2] Understanding these nuances is critical for accurate spectral interpretation and quality control.

Molecular Structure and Spectral Overview

The structure of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride combines a brominated aromatic ketone with a substituted piperidine ring. The protonation of the basic piperidine nitrogen by hydrochloric acid results in an ammonium salt, a key feature influencing its NMR signature.

Molecular Structure Diagram

Caption: Numbering scheme for (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride.

Experimental Protocol for NMR Data Acquisition

The reliability of NMR data hinges on a meticulously executed experimental protocol. The hydrochloride salt form of the analyte necessitates careful solvent selection to ensure complete dissolution and minimize undesirable chemical exchanges that can lead to signal broadening.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh ~10-20 mg of Sample solvent Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆, D₂O) start->solvent vortex Vortex to Ensure Homogeneity solvent->vortex transfer Transfer to 5 mm NMR Tube vortex->transfer instrument Insert Sample into Spectrometer (≥400 MHz) transfer->instrument lock Lock and Shim instrument->lock h1 Acquire ¹H Spectrum (zg30 pulse, 16-32 scans) lock->h1 c13 Acquire ¹³C Spectrum (zgpg30, ≥1024 scans) lock->c13 ft Fourier Transform h1->ft c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) and Peak Picking (¹H & ¹³C) baseline->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Methodology:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for hydrochloride salts. Its high polarity facilitates dissolution, and it slows the exchange rate of the N-H proton, often allowing for its observation.[2] Deuterated water (D₂O) is an alternative, but will result in the exchange and disappearance of the N-H proton signal.

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex multiplets of the piperidine ring.

  • ¹H NMR Acquisition: A standard zg30 pulse sequence is typically sufficient. A relaxation delay (D1) of 1-2 seconds and an acquisition time of 2-4 seconds are standard.

  • ¹³C NMR Acquisition: A proton-decoupled experiment using a zgpg30 pulse sequence is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (≥1024) and a longer relaxation delay (e.g., 2 seconds) are required for good signal-to-noise.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key regions are the downfield aromatic signals and the more complex, upfield aliphatic signals from the piperidine ring.

Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Assignment Rationale
~9.0 - 9.5br s-N⁺-H The proton on the positively charged nitrogen is highly deshielded and often appears as a broad singlet due to quadrupolar coupling and chemical exchange.
~7.8 - 7.9d~8.5H 2'/ H 6'These protons are ortho to the electron-withdrawing carbonyl group, resulting in a significant downfield shift. They appear as a doublet due to coupling with H3'/H5'.
~7.6 - 7.7d~8.5H 3'/ H 5'These protons are ortho to the bromine atom. The two doublets create a characteristic AA'BB' pattern for a 1,4-disubstituted benzene ring.[3][4]
~3.0 - 3.6m-H 2, H 6, H 3Protons adjacent to the protonated nitrogen (H2, H6) are deshielded and shifted downfield. The methine proton (H3) is also in this region, coupled to adjacent methylene protons.
~1.6 - 2.2m-H 4, H 5These methylene protons are further from the deshielding influence of the nitrogen and carbonyl groups, thus appearing more upfield. Their signals are complex due to geminal and vicinal coupling.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing information about the carbon skeleton. The spectrum is characterized by a downfield carbonyl signal, four aromatic signals, and five distinct signals for the piperidine ring carbons.

Chemical Shift (δ) / ppm Assignment Rationale
~195 - 200C =O (C7)The ketone carbonyl carbon is strongly deshielded and appears far downfield, a characteristic feature of this functional group.[3]
~135 - 140C 1'The quaternary carbon of the aromatic ring attached to the carbonyl group is deshielded by the carbonyl's electron-withdrawing effect.
~132C 3'/ C 5'Aromatic carbons ortho to the bromine atom.
~130C 2'/ C 6'Aromatic carbons meta to the bromine atom.
~128C 4'The ipso-carbon attached to bromine. Its chemical shift is influenced by the heavy atom effect.
~45 - 55C 3The methine carbon attached to the carbonyl group.
~40 - 50C 2, C 6Carbons adjacent to the protonated nitrogen are deshielded and shifted downfield compared to a neutral piperidine ring.[5]
~20 - 30C 4, C 5The remaining methylene carbons of the piperidine ring appear in the typical aliphatic region.

Comparative Analysis: The Impact of the Hydrochloride Salt

The most instructive comparison is between the free base form of the molecule and its hydrochloride salt. Protonation of the piperidine nitrogen induces significant electronic changes that are clearly reflected in the NMR spectra.

cluster_changes Key NMR Spectral Changes Upon Protonation FreeBase Free Base (Neutral Piperidine) Salt Hydrochloride Salt (Protonated Piperidine) FreeBase->Salt Protonation (HCl) NH_Signal Appearance of broad N⁺-H signal (~9.0-9.5 ppm in ¹H) Salt->NH_Signal Alpha_H Significant downfield shift of α-protons (H2, H6) in ¹H Salt->Alpha_H Alpha_C Significant downfield shift of α-carbons (C2, C6) in ¹³C Salt->Alpha_C Beta_Gamma_C Minor upfield or downfield shifts of β and γ carbons (C3, C4, C5) Salt->Beta_Gamma_C

Caption: Comparison of NMR features between the free base and its hydrochloride salt.

  • ¹H Spectrum: In the free base, the protons on the carbons alpha to the nitrogen (C2 and C6) would resonate further upfield. Upon protonation, these protons experience significant deshielding and shift downfield by as much as 0.5-1.0 ppm.[6]

  • ¹³C Spectrum: Similarly, the alpha carbons (C2 and C6) are deshielded in the hydrochloride salt, shifting downfield compared to the neutral amine. This deshielding effect confirms the site of protonation.[2]

  • Conformational Effects: The protonation can also influence the conformational equilibrium of the piperidine ring, potentially affecting the coupling constants and the resolution of the aliphatic signals.[7]

Conclusion

The ¹H and ¹³C NMR spectra of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride are rich with structural information. A thorough analysis allows for the unambiguous confirmation of its chemical identity. Key diagnostic features include the characteristic AA'BB' pattern of the 4-bromophenyl group, the downfield ketone carbonyl signal in the ¹³C spectrum, and most notably, the deshielding effects observed on the protons and carbons adjacent to the protonated piperidine nitrogen. This guide provides a framework for interpreting these spectra, highlighting the causal relationships between molecular structure and spectral output, an essential skill for professionals in drug discovery and chemical development.

References

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR Analysis of a Difficult Drug Substance and Its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and calculated 13C, 1H and 15N NMR chemical shifts (ppm) of 4-pypp. Available at: [Link]

  • LaPlanche, L. A., Rothchild, R., & Xu, Y. (1991). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1), 1-14. Available at: [Link]

  • Wang, C., Hou, Y. L., Kim, J., & Sun, S. H. (2007). Supporting Information: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. Available at: [Link]

  • Gawroński, J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9173–9181. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Semantic Scholar. Available at: [Link]

  • Figshare. (n.d.). (4-(2-azidophenyl)-1H-pyrrol-3-yl)(4-bromophenyl)methanone 4c. Available at: [Link]

Sources

Comparative

Comparative Guide: (4-Bromophenyl)(piperidin-3-yl)methanone vs. Piperidin-4-yl Analogs in Drug Discovery

Executive Summary In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized N-heterocycles. When designing central nervous system (CNS) agents, kinase inhibitors, or GPCR ligands, the spat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized N-heterocycles. When designing central nervous system (CNS) agents, kinase inhibitors, or GPCR ligands, the spatial projection of pharmacophores is critical.

This guide provides an in-depth technical comparison between two foundational building blocks: (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride and its piperidin-4-yl counterpart. While structurally similar, shifting the methanone attachment from the C4 to the C3 position of the piperidine ring fundamentally alters the molecule's symmetry, conformational exit vectors, and target engagement profiles.

Structural & Physicochemical Comparison

The choice between a 3-substituted and a 4-substituted piperidine dictates the three-dimensional trajectory of the appended aryl group.

  • Piperidin-4-yl methanones (Benzoylpiperidines): This motif is considered a "privileged structure" in medicinal chemistry[1]. Because the substitution is at the 4-position, the molecule is achiral and highly symmetrical. It projects the aryl group in a linear, extended geometry (pseudo-para), making it ideal for reaching deep into linear binding channels.

  • Piperidin-3-yl methanones: Shifting the attachment to the 3-position breaks the symmetry, introducing a stereocenter. This creates a bent, "pseudo-meta" exit vector. The resulting enantiomers—(3R) and (3S)—occupy distinct conformational spaces, allowing them to wrap around steric bulks within tighter, more complex receptor pockets.

Table 1: Physicochemical and Spatial Property Comparison
Feature(4-Bromophenyl)(piperidin-3-yl)methanone(4-Bromophenyl)(piperidin-4-yl)methanone
Symmetry & Chirality Asymmetric; exists as (3R) and (3S) enantiomersSymmetric; Achiral
Exit Vector Angle ~120° (Bent / Pseudo-meta projection)~180° (Linear / Pseudo-para projection)
Target Pocket Geometry Deep, narrow pockets requiring a "hooked" conformationExtended, linear binding channels
Metabolic Stability High (steric hindrance around the 3-position)High (well-tolerated bioisostere of piperazine)
Synthetic Complexity High (Requires chiral resolution or asymmetric synthesis)Low (Straightforward derivatization)
Typical Target Classes PARP inhibitors, specific epigenetic modulators5-HT2A antagonists, AKT inhibitors, VAChT ligands

Mechanistic Pathways & Target Engagement

The divergence in exit vectors directly dictates biological activity.

For example, the piperidin-4-yl methanone fragment is deeply embedded in the design of AKT inhibitors. In a series of N-heterocyclic AKT1 inhibitors, the piperidin-4-yl side chain was critical for maintaining high anti-proliferative effects on PC-3 prostate cancer cells, as the linear projection perfectly aligned with the kinase hinge region[2]. Furthermore, it is the core scaffold for classic 5-HT2A receptor antagonists like ketanserin and altanserin[1].

Conversely, the piperidin-3-yl geometry is mandatory for specific enzyme active sites that cannot accommodate linear probes. A premier example is the discovery of the PARP inhibitor MK-4827 (Niraparib). Structure-activity relationship (SAR) campaigns revealed that the 2-{4-[(3S)-piperidin-3-yl]phenyl} motif was absolutely essential; the (3S)-enantiomer perfectly matched the steric constraints of the PARP-1/2 catalytic domain, yielding an IC50 of 3.8 nM, whereas linear analogs failed to achieve the same potency[3].

Interestingly, these vectors are rarely interchangeable. In the development of Lysine Specific Demethylase 1 (LSD1) inhibitors, replacing a piperidin-4-yl group with a piperidin-3-yl substituent resulted in a massive loss of favorable binding, proving that the linear extension was strictly required for that specific target[4].

VectorProjection Core Piperidine Core Basic Amine Anchor Sub3 3-yl Substitution Bent Geometry ~120° Exit Vector Chiral Center (R/S) Core->Sub3 Position 3 Sub4 4-yl Substitution Linear Geometry ~180° Exit Vector Achiral/Symmetrical Core->Sub4 Position 4 Target3 Target Pocket A e.g., PARP (MK-4827) Requires hooked conformation Sub3->Target3 Steric Fit Target4 Target Pocket B e.g., 5-HT2A, AKT Requires extended projection Sub4->Target4 Steric Fit

Caption: Conformational exit vectors and target pocket geometries for piperidine analogs.

Synthetic Utility of the 4-Bromophenyl Handle

Both building blocks are typically supplied as hydrochloride (HCl) salts . This is a deliberate formulation choice: the HCl salt prevents the secondary amine from undergoing atmospheric oxidation, drastically reduces hygroscopicity, and ensures bench stability.

The presence of the 4-bromophenyl moiety is the true synthetic engine of these molecules. The aryl bromide serves as a highly reactive electrophile for Palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to rapidly generate diverse libraries.

SyntheticWorkflow Start (4-Bromophenyl)(piperidin-X-yl)methanone HCl Salt Boc N-Boc Protection (Boc2O, DIPEA) Start->Boc Step 1: Amine Masking Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Boc->Suzuki Step 2a: C-C Bond Formation Buchwald Buchwald-Hartwig Amination (R-NH2, Pd cat.) Boc->Buchwald Step 2b: C-N Bond Formation Library1 Aryl-Substituted Piperidine Scaffold Suzuki->Library1 Library2 Amino-Substituted Piperidine Scaffold Buchwald->Library2

Caption: Divergent synthetic workflow for 4-bromophenyl piperidinyl methanones.

Experimental Protocols: Self-Validating Systems

To utilize these building blocks effectively, the secondary amine must first be protected to prevent it from poisoning the Palladium catalyst or participating in unwanted Buchwald-Hartwig auto-aminations. Below is a self-validating protocol for elaborating the scaffold.

Protocol: Standardized Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the 4-bromophenyl handle into a biaryl system while maintaining the integrity of the piperidine core.

Step 1: Free-Basing and N-Boc Protection

  • Procedure: Suspend (4-Bromophenyl)(piperidin-3-yl)methanone HCl (1.0 eq) in Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at 0°C.

  • Causality & Validation: The starting material is an insoluble HCl salt in DCM. The addition of DIPEA neutralizes the salt, freeing the secondary amine. Validation: The reaction mixture will transition from a cloudy suspension to a clear solution, confirming successful free-basing.

  • Procedure: Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and stir at room temperature for 2 hours. Wash with 1N HCl, then brine, dry over Na2SO4, and concentrate.

Step 2: Palladium-Catalyzed Suzuki Coupling

  • Procedure: In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an Arylboronic acid (1.2 eq), and K2CO3 (3.0 eq). Dissolve in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Causality: Water is strictly required to dissolve the K2CO3 base, which must be in the aqueous phase to activate the boronic acid into the reactive boronate species.

  • Procedure: Add Pd(dppf)Cl2 (0.05 eq). Purge the flask with N2 for 5 minutes, then heat to 90°C for 4 hours.

  • Reaction Monitoring & Validation: Monitor the reaction via LC-MS. Validation: The starting material will show a distinct isotopic doublet in the mass spectrum (M and M+2 peaks of equal intensity due to 79Br and 81Br). The complete disappearance of this doublet confirms the total consumption of the aryl bromide. Furthermore, the reaction mixture will change from orange to dark red/black, visually validating the reduction of Pd(II) to the active Pd(0) catalytic species.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water and brine.

  • Causality: The aqueous wash removes the inorganic salts and partitions the 1,4-Dioxane into the aqueous layer, ensuring the organic phase is clean prior to silica gel chromatography.

Conclusion & Selection Guide

When designing a new library:

  • Select the piperidin-4-yl building block when targeting receptors with known deep, linear hydrophobic pockets (e.g., 5-HT receptors, AKT kinases), or when a metabolically stable bioisostere for piperazine is required.

  • Select the piperidin-3-yl building block when attempting to navigate tight, complex active sites (e.g., PARP enzymes), or when seeking to generate novel intellectual property (IP) through the introduction of specific stereocenters. Be prepared to perform chiral separation (e.g., via SFC) to isolate the active (3R) or (3S) enantiomer.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI URL:[Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant Source: PMC / NIH URL:[Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to Validated HPLC Methods for Purity Analysis of (4-Bromophenyl)(piperidin-3-yl)methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, robust and validated analytical methods are essential for accurately determining its purity and impurity profile.

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride. We will delve into the rationale behind the method development, a detailed experimental protocol, and a thorough validation strategy based on the International Council for Harmonisation (ICH) guidelines.[2][3][4] Furthermore, we will compare the primary HPLC method with alternative analytical techniques, offering insights into their respective advantages and limitations in a drug development setting.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique in pharmaceutical quality control due to its robustness, reliability, and wide applicability.[5][6] This method separates compounds based on their hydrophobicity, making it ideal for the analysis of moderately polar compounds like (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride.

Rationale for Method Design

The selection of chromatographic conditions is paramount for achieving optimal separation and accurate quantification.

  • Stationary Phase: A C18 column is a common choice for RP-HPLC as it provides excellent retention and selectivity for a broad range of analytes.[1][6] The non-polar C18 stationary phase interacts with the hydrophobic regions of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. The buffer controls the pH and influences the ionization state of the analyte, thereby affecting its retention. An acidic mobile phase is often preferred for amine-containing compounds to ensure consistent protonation and good peak shape. The organic modifier, such as acetonitrile or methanol, is used to elute the analyte from the column. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[7]

  • Detection: UV detection is a simple, robust, and widely available technique.[1] The wavelength of detection is chosen based on the UV absorbance maximum of the analyte to ensure high sensitivity. For aromatic compounds like (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride, a wavelength in the range of 220-260 nm is typically effective.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride and quantify its impurities by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 10% B, 5-25 min: 10% to 90% B, 25-30 min: 90% B, 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Reagent and Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation: A Self-Validating System

Validation of the analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose.[2][3][4][8] The validation parameters are defined by the ICH guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, standard, and sample solutions. Perform forced degradation studies (acid, base, oxidation, heat, light).[9][10]The peak for the main analyte should be free from interference from the blank and any degradation products. Peak purity analysis (using a DAD) should confirm homogeneity.
Linearity Analyze a series of solutions over a specified range (e.g., LOQ to 150% of the sample concentration).[11][12]Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Analyze samples spiked with known amounts of analyte at different concentration levels (e.g., 50%, 100%, 150%).[11]The percent recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day.[8][11] - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ is the lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Visualizing the Workflow

HPLC Purity Analysis Workflow```dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Key Parameters of HPLC Method Validation.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a robust method for routine purity analysis, other techniques can offer complementary information or advantages in specific scenarios. [5][6]

Feature HPLC-UV UPLC-UV GC-FID/MS LC-MS
Principle Liquid chromatography with UV detection Liquid chromatography with smaller particles, higher pressure, and UV detection Gas chromatography with flame ionization or mass spectrometry detection Liquid chromatography coupled with mass spectrometry
Analysis Time Moderate (e.g., 20-40 min) Fast (e.g., <10 min) Fast for volatile compounds Moderate, similar to HPLC
Sensitivity Good Very Good Excellent for volatile compounds Excellent
Specificity Good (can be limited by co-eluting impurities with similar UV spectra) High (better resolution than HPLC) High (mass selective detection) Very High (mass-to-charge ratio detection)
Instrumentation Cost Moderate High Moderate to High High
Sample Requirements Soluble in a suitable solvent Soluble in a suitable solvent Volatile and thermally stable Soluble and ionizable

| Best For | Routine quality control, purity assay, and quantification of known impurities. [5]| High-throughput screening, faster analysis with improved resolution. [5]| Analysis of volatile impurities (e.g., residual solvents). [6]| Impurity identification, structural elucidation, and quantification of low-level impurities. [6][13]|

In-depth Comparison
  • Ultra-Performance Liquid Chromatography (UPLC-UV): UPLC is an evolution of HPLC that utilizes smaller particle size columns (sub-2 µm), leading to significantly faster analysis times, higher resolution, and improved sensitivity. [5]For a high-throughput environment, UPLC can offer substantial gains in efficiency. However, the initial instrumentation cost is higher, and methods may require more careful development to handle the higher backpressures.

  • Gas Chromatography (GC): GC is an excellent technique for the analysis of volatile and semi-volatile compounds. [6]For (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride, GC would primarily be used to analyze for residual solvents from the synthesis process rather than for the purity of the compound itself, as the analyte has low volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a much higher degree of selectivity and sensitivity compared to HPLC-UV. [6][13]It is an indispensable tool for the identification and quantification of impurities, especially at very low levels. [13]During method development and validation, LC-MS is crucial for identifying unknown peaks observed in the HPLC chromatogram and for elucidating the structures of degradation products formed during forced degradation studies. While powerful, the cost and complexity of LC-MS systems make them less suitable for routine quality control testing compared to HPLC-UV.

Conclusion

For the routine purity analysis of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride, a validated Reversed-Phase HPLC method with UV detection offers a reliable, robust, and cost-effective solution. This method, when properly validated according to ICH guidelines, provides accurate and precise results suitable for quality control in a pharmaceutical setting.

While HPLC-UV is the workhorse for this application, orthogonal techniques such as UPLC-UV for higher throughput and LC-MS for in-depth impurity profiling and structural elucidation are invaluable tools in a comprehensive analytical strategy. The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, the stage of drug development, and the available instrumentation.

References

  • BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine.
  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.
  • ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Allied Academies. (2015). Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride. As a brominated heterocyclic compound, this substance requires m...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride. As a brominated heterocyclic compound, this substance requires meticulous management to ensure personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Profile and Inherent Risks

Understanding the chemical's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly indexed, its structural components—a bromophenyl group and a piperidine ring as a hydrochloride salt—allow for a reliable risk assessment based on closely related analogs.

Compounds like 4-(4-Bromophenyl)piperidine hydrochloride and (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride are classified with specific hazards.[1][2][3] The primary risks associated with this class of chemicals involve irritation and acute toxicity.[1][4] The hydrochloride salt form suggests it is acidic and water-soluble. Upon decomposition, especially when heated, it may emit toxic fumes of hydrogen bromide and nitrogen oxides.[5][6]

Table 1: Anticipated Hazard Profile based on Structural Analogs

Hazard Classification GHS Hazard Code Associated Risk
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332 Harmful if swallowed, in contact with skin, or if inhaled.[1][4]
Skin Irritation H315 Causes skin irritation.[2][3]
Serious Eye Irritation H319 Causes serious eye irritation.[2][3]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2][3] |

This profile dictates that the compound must be handled with care to prevent inhalation of dust, and to avoid contact with skin and eyes.[7]

Mandatory Personal Protective Equipment (PPE)

Based on the anticipated hazards, a stringent PPE protocol is non-negotiable. This is your primary barrier against exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are free from defects. Gloves must be disposed of after use or if contamination occurs.[8] Always wash hands thoroughly after handling.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[9][10]

Waste Segregation and Containment: A Logic-Driven Approach

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[11][12] This compound, as a hydrochloride salt, is acidic. It must not be mixed with incompatible waste streams.

Key Segregation Principles:

  • Acids and Bases: Do not mix with basic waste. This could cause an exothermic neutralization reaction and generate the free base form of the compound, altering its properties and hazard profile.

  • Oxidizers: Keep separate from strong oxidizing agents, as the organic piperidine structure can be oxidized.[12]

  • Solvents: If dissolved in a solvent, the entire solution is classified as hazardous waste. Halogenated and non-halogenated solvent wastes should be collected in separate, clearly labeled containers.[12]

The following diagram outlines the decision-making process for proper waste segregation at the point of generation.

WasteSegregation start Waste Generated: (4-Bromophenyl)(piperidin-3-yl) methanone hydrochloride is_sharp Is the waste a contaminated sharp (e.g., needle, broken glass)? start->is_sharp solid_liquid Solid Residue or Aqueous/Solvent Solution is_sharp->solid_liquid No sharps_container Place in a designated, puncture-proof Sharps Waste Container. is_sharp->sharps_container Yes is_mixed Is it mixed with other chemical waste? solid_liquid->is_mixed final_step Securely cap, label with full chemical name and hazards, and store in designated satellite accumulation area for pickup. sharps_container->final_step dedicated_container Use a dedicated, compatible waste container labeled for 'Brominated Organic Waste'. is_mixed->dedicated_container No evaluate_incompat Evaluate all components for incompatibility. Segregate from bases, strong oxidizers, and reactive chemicals. is_mixed->evaluate_incompat Yes dedicated_container->final_step evaluate_incompat->final_step

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol for (4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

This procedure applies to the disposal of unused solid compound, contaminated consumables (e.g., weigh boats, wipes), and residual amounts in empty containers.

  • Container Selection: Choose a waste container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[13][14] A high-density polyethylene (HDPE) container is suitable for this solid waste.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a scoop or spatula. Perform this transfer inside a chemical fume hood to minimize dust exposure.[7] Do not create dust clouds.[8]

  • Labeling: Accurate labeling is a critical safety and regulatory requirement.[11][15] The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste".

    • Full Chemical Name: "(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride".

    • Associated Hazards: "Harmful," "Irritant".

    • Date of accumulation start.

    • Laboratory and Principal Investigator details.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel, away from heat sources, and in secondary containment to prevent spills.[13][14]

  • Final Disposal: Disposal must be conducted through a licensed hazardous waste disposal company.[11][16] Do not pour this chemical down the drain or dispose of it in regular trash.[7][13] Adhere to your institution's and local regulatory procedures for arranging a waste pickup.[15]

Protocol for Decontamination of Glassware and Surfaces

This protocol details the steps for cleaning and decontaminating surfaces and reusable glassware after contact with the compound.

Materials:

  • Appropriate PPE (as defined in Section 2)

  • Laboratory-grade detergent

  • Deionized water

  • Waste container for contaminated cleaning materials

Procedure:

  • Initial Rinse (if applicable): If dealing with a container that held a solution, perform an initial rinse with a small amount of a compatible solvent (e.g., the solvent used in the procedure). This rinseate must be collected and disposed of as hazardous chemical waste.

  • Gross Decontamination: Carefully remove any visible solid residue by scraping or wiping. All materials used for this (e.g., paper towels, wipes) must be placed into the solid hazardous waste container.[5]

  • Washing: Prepare a solution of laboratory detergent and warm water. Thoroughly wash the glassware or wipe the surface with this solution. Pay close attention to all areas that may have been in contact with the chemical.

  • Rinsing: Rinse the item or surface thoroughly with tap water at least three times, followed by a final rinse with deionized water to remove any detergent residue.

  • Drying: Allow glassware to air dry or place it in a drying oven.

  • Waste Disposal: All disposable materials used during the decontamination process (gloves, wipes) are considered contaminated and must be disposed of as solid hazardous waste.[8]

Regulatory and Compliance Imperatives

All chemical waste disposal is governed by stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[13][17] These regulations mandate that hazardous waste be tracked from "cradle to grave." Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with all local, state, and federal laws.[12] Always follow your institution's specific guidelines and use only approved waste contractors.[15][16]

References

  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Retrieved from [Link]

  • Greenery Recycle. (2024, April 24). Hazardous Waste Disposal in Singapore: Guidelines. Retrieved from [Link]

  • National Environment Agency Singapore. (n.d.). Toxic Industrial Waste Treatment. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Asiaone. (2024, November 7). A Quick Guide to Toxic Hazardous Waste Management in Singapore. Retrieved from [Link]

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow! Retrieved from [Link]

  • Chemwatch. (n.d.). (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • GOV.UK. (2018, August 15). Incident management: brominated flame retardants. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)piperidine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-bromophenyl)(piperidin-3-yl)methanol hydrochloride (C12H16BrNO). Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Chemwatch. (n.d.). (4-AMINO-PIPERIDIN-1-YL)-(4-BROMO-PHENYL)-METHANONE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety. Retrieved from [Link]

  • Julkari. (n.d.). Prevention of Bromine-Containing Disinfection By-products During Drinking Water Treatment. Retrieved from [Link]

Sources

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